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2-Propanol, 1,3-bis(1,1-dimethylethoxy)- Documentation Hub

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  • Product: 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-
  • CAS: 79808-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-tert-Butoxy-2-propanol (CAS 57018-52-7)

Editorial Note: The initial request specified an analysis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (CAS 79808-30-3). However, a comprehensive search of publicly available scientific literature and chemical databases r...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The initial request specified an analysis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (CAS 79808-30-3). However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed technical information for this specific compound. In contrast, extensive data exists for the closely related and commercially significant isomer, 1-tert-butoxy-2-propanol (CAS 57018-52-7) , also known as Propylene Glycol mono-tert-Butyl Ether (Arcosolv® PTB). This guide has therefore been expertly curated to provide an in-depth technical overview of this well-documented compound to best serve the interests of researchers, scientists, and drug development professionals.

Executive Summary & Core Compound Identity

1-tert-Butoxy-2-propanol is a colorless, combustible liquid recognized for its unique combination of hydrophilic and hydrophobic properties.[1] This bifunctionality, stemming from a hydroxyl group, a central propylene glycol backbone, and a bulky, non-polar tert-butyl ether group, makes it an exceptionally versatile aprotic solvent and coupling agent.[1] It has emerged as a critical component in numerous industrial and commercial formulations, largely as a safer and more effective replacement for ethylene glycol series ethers (E-series).[1][2] This guide will elucidate the fundamental physicochemical properties, synthesis pathways, key applications, and safety protocols associated with this compound, providing a comprehensive resource for laboratory and industrial professionals.

Synonyms: Propylene glycol mono-tert-butyl ether, Arcosolv® PTB, 1-(1,1-Dimethylethoxy)-2-propanol.[1][3]

Physicochemical & Thermophysical Properties

The utility of 1-tert-butoxy-2-propanol in various applications is directly governed by its distinct physical and chemical characteristics. These properties facilitate its role as a solvent, a coalescing agent in coatings, and a coupling agent in cleaning formulations.

Key Property Data

A summary of the essential physicochemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Registry Number 57018-52-7[3]
Molecular Formula C₇H₁₆O₂[1][3]
Molecular Weight 132.20 g/mol [1][4]
Appearance Colorless liquid[4][5]
Odor Mild, ethereal, eucalyptus-like[1][4]
Boiling Point 151 °C (304 °F) at 760 mmHg[1][4]
Melting Point -27 °C to -56 °C[1][6][7]
Density 0.874 g/mL at 20 °C[7]
Flash Point 45 °C (112 °F) (Closed Cup)[1][4]
Water Solubility 18% at 20 °C[1]
log P (Octanol/Water) 0.87[1]
Vapor Pressure 2.7 mmHg at 25 °C[1]
Refractive Index n20/D 1.413[6][7]
Spectral Data Insights

Spectroscopic analysis is fundamental for the verification of identity and purity of 1-tert-butoxy-2-propanol.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the tert-butyl group (a sharp singlet), the methyl group on the propanol backbone (a doublet), and the methine and methylene protons of the backbone (multiplets). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the three distinct carbons of the propanol backbone.

  • Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight and analyze fragmentation patterns for structural elucidation.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group, and strong C-O stretching bands for the ether linkage.[1]

Synthesis Methodology & Industrial Production

The industrial synthesis of 1-tert-butoxy-2-propanol is a well-established process designed for high purity and yield of the desired α-isomer.

Core Synthesis Reaction

The primary manufacturing route involves the acid-catalyzed reaction of isobutylene with an excess of propylene glycol .[1][2][4]

  • Causality of Reagent Choice:

    • Isobutylene: Serves as the source of the tert-butyl group. Its high reactivity under acidic conditions, due to the formation of a stable tertiary carbocation, makes it an ideal electrophile for this etherification.

    • Propylene Glycol: Provides the propanol backbone. Using it in excess helps to maximize the formation of the mono-etherified product and minimize the production of the di-etherified byproduct (propylene glycol di-tert-butyl ether).[1]

    • Catalyst: A solid-resin etherification catalyst, typically a sulfonated polystyrene resin (e.g., Amberlyst™), is employed.[1][2] This provides a heterogeneous catalytic system, which simplifies catalyst removal and product purification compared to homogeneous acid catalysts like sulfuric acid.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a representative procedure for the synthesis of 1-tert-butoxy-2-propanol.

  • Reactor Setup: A stirred, temperature-controlled glass reactor is charged with propylene glycol (e.g., 3.0 molar equivalents) and a solid acid catalyst (e.g., 5% by weight of total reactants).

  • Reactant Introduction: The reactor is heated to the target reaction temperature (typically 60-90°C). Isobutylene (1.0 molar equivalent) is then introduced slowly below the liquid surface to ensure efficient reaction and minimize volatilization.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours. Progress can be monitored by withdrawing small aliquots and analyzing them via Gas Chromatography (GC) to determine the consumption of propylene glycol and the formation of the product.[1]

  • Catalyst Removal: Upon completion, the reaction mixture is cooled, and the solid resin catalyst is removed by simple filtration.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.[1][2] This step is crucial to separate the desired 1-tert-butoxy-2-propanol (α-isomer) from unreacted propylene glycol, the minor 2-tert-butoxy-1-propanol (β-isomer), and other potential impurities like tert-butanol and propylene glycol di-tert-butyl ether.[1]

Synthesis Workflow Diagram

SynthesisWorkflow PropyleneGlycol Propylene Glycol (Excess) Reactor Stirred Reactor (60-90°C) PropyleneGlycol->Reactor Isobutylene Isobutylene Isobutylene->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor CrudeProduct Crude Product Mixture Reactor->CrudeProduct Reaction Filtration Filtration Distillation Fractional Distillation Filtration->Distillation Filtered Mixture Waste Waste Stream (Catalyst, Impurities) Filtration->Waste Spent Catalyst FinalProduct Pure 1-tert-Butoxy-2-propanol (>99% α-isomer) Distillation->FinalProduct Purification Distillation->Waste Byproducts CrudeProduct->Filtration Cooling EmergencyProcedures Exposure Exposure Event EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RinseEyes Rinse with water for 15+ mins. Remove contacts. Seek medical attention. EyeContact->RinseEyes WashSkin Wash with soap and water. Remove contaminated clothing. SkinContact->WashSkin FreshAir Move to fresh air. Keep comfortable. Seek medical attention. Inhalation->FreshAir DoNotVomit Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->DoNotVomit

Caption: First aid workflow for exposure to 1-tert-butoxy-2-propanol.

References

  • Thermophysical Properties of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-. (n.d.).
  • Safety data sheet - Möller Chemie. (n.d.).
  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 . (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Ricca Chemical. (2026, January 8).
  • Tetramethylammonium chloride - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 19).
  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data . (n.d.). IARC Publications. Retrieved from [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents . (n.d.). NCBI. Retrieved from [Link]

  • n-Butoxy-2-propanol | C7H16O2 | CID 21210 . (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.).
  • Synthesis of 1-[3-[(1-methylethyl)thio]phenoxy]-3-(octylamino)2-propanol hydrochloride. (n.d.).
  • 3-(1,1-Dimethylethoxy)-1-propanol . (n.d.). PubChem. Retrieved from [Link]

  • ¹³C NMR spectra of the (a) 1,3-dichloro-2-propanol, (b) DBU, and (c)... . (n.d.). ResearchGate. Retrieved from [Link]

  • Process for production of 2-propanol - Google Patents. (n.d.).
  • 2-Propanol - Dutscher. (2023, April 12).
  • 2-Propanol, 1-(1,1-dimethylethoxy)- . (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • 1-tert-butoxy-2-propanol - ChemBK . (2024, April 9). Retrieved from [Link]

  • (PDF) Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. (2018, January 1). Amanote Research.
  • BUTOXYPROPANOL - Ataman Kimya . (n.d.). Retrieved from [Link]

Sources

Exploratory

Solubility of 1,3-di-tert-butoxy-2-propanol in Organic Solvents: A Technical Guide for Researchers

Abstract This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di-tert-butoxy-2-propanol, a versatile glycol ether utilized in various scientific and industrial applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di-tert-butoxy-2-propanol, a versatile glycol ether utilized in various scientific and industrial applications, including as a solvent and coupling agent in coatings, cleaners, and inks.[1][2] Given its utility in formulation science, a thorough understanding of its solubility in a range of organic solvents is critical for researchers, scientists, and drug development professionals. This document elucidates the theoretical principles governing its solubility, presents available solubility data, and offers a detailed experimental protocol for determining its solubility in specific solvent systems. The guide is structured to provide both foundational knowledge and practical, actionable insights for laboratory applications.

Introduction to 1,3-di-tert-butoxy-2-propanol

1,3-di-tert-butoxy-2-propanol (CAS No. 57018-52-7), also known as propylene glycol mono-t-butyl ether or under the trade name Arcosolv® PTB, is a secondary alcohol and a member of the propylene glycol ether family.[2] Its molecular structure, featuring a central propanol backbone with two bulky tert-butoxy groups, imparts a unique set of physicochemical properties. This structure gives the molecule a balanced hydrophilic-lipophilic character, making it an effective solvent for a variety of substances and miscible with many organic solvents.[3] This versatility is a key reason for its use as a substitute for some ethylene glycol ethers, which have raised toxicity concerns.[4] In the context of drug development, understanding the solubility of excipients like 1,3-di-tert-butoxy-2-propanol is paramount for creating stable and effective formulations.

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute (in this case, 1,3-di-tert-butoxy-2-propanol) and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible.

The molecular structure of 1,3-di-tert-butoxy-2-propanol contains both polar and non-polar regions:

  • Polar Moiety: The secondary hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., ketones, esters).

  • Non-Polar Moieties: The two tert-butyl groups and the propane backbone are non-polar hydrocarbon regions. These parts of the molecule interact favorably with non-polar solvents (e.g., alkanes, aromatic hydrocarbons) through van der Waals forces.

This amphiphilic nature—possessing both hydrophilic and lipophilic characteristics—is the primary reason for its broad solvency. It can effectively act as a coupling agent, bringing into solution two otherwise immiscible substances.

Solubility Profile of 1,3-di-tert-butoxy-2-propanol

Aqueous Solubility

1,3-di-tert-butoxy-2-propanol is soluble in water. Published data indicates a solubility of approximately 18% (180 g/L) at 20°C.[5] Another source reports a solubility of 173 g/L at 20°C.[6] This significant solubility in a highly polar, protic solvent is attributed to the hydrogen bonding capability of the hydroxyl group.[3]

Solubility in Organic Solvents

Multiple sources state that 1,3-di-tert-butoxy-2-propanol is miscible with many organic solvents.[3][7] Based on its molecular structure and the principles of "like dissolves like," a predicted solubility profile in common laboratory solvents is presented below. "Miscible" is used where complete solubility in all proportions is highly likely.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic EthanolMiscibleThe hydroxyl group of both the solute and solvent can engage in hydrogen bonding. The alkyl portions are also compatible.
MethanolMiscibleSimilar to ethanol, strong hydrogen bonding interactions are expected to lead to miscibility.
IsopropanolMiscibleThe structural similarity to the propanol backbone of the solute further enhances compatibility.
Polar Aprotic AcetoneMiscibleThe ketone group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethyl AcetateMiscibleThe ester functionality allows for dipole-dipole interactions and hydrogen bond acceptance.
Tetrahydrofuran (THF)MiscibleThe ether oxygen in THF can accept a hydrogen bond, and the overall polarity is compatible.
Non-Polar TolueneMiscibleThe non-polar aromatic ring of toluene interacts favorably with the tert-butyl and propyl groups of the solute.
HexaneSolubleWhile the polarity difference is greater than with other solvents, the significant non-polar character of the solute should allow for at least partial, if not complete, solubility.
DichloromethaneMiscibleThe moderate polarity and ability to participate in dipole-dipole interactions make miscibility likely.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for a specific application, direct experimental measurement is recommended. The following protocol provides a robust method for determining the solubility of 1,3-di-tert-butoxy-2-propanol in an organic solvent of interest at a given temperature.

Materials and Equipment
  • 1,3-di-tert-butoxy-2-propanol (purity >98%)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Calibrated pipettes or burettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID), or another suitable analytical instrument (e.g., HPLC, NMR).

Step-by-Step Methodology
  • Preparation of a Saturated Solution (The Isothermal Method):

    • Step 1: Excess Solute Addition. To a series of vials, add a known volume of the solvent (e.g., 10.0 mL). Add an excess amount of 1,3-di-tert-butoxy-2-propanol to each vial. The presence of undissolved solute is essential to ensure saturation.

    • Step 2: Equilibration. Tightly cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25°C). Allow the mixtures to stir or agitate for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically adequate. Causality: This extended period ensures that the dissolution process has reached its thermodynamic equilibrium, resulting in a truly saturated solution.

    • Step 3: Phase Separation. After equilibration, cease agitation and allow the vials to remain in the temperature bath for at least 2 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.

  • Sample Analysis:

    • Step 4: Sample Extraction. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the bath temperature) pipette or syringe. Immediately filter the sample through a syringe filter to remove any suspended microparticles. Self-Validation: Using a pre-tempered sampling device and immediate filtration prevents temperature fluctuations that could cause precipitation or further dissolution, ensuring the analyzed sample accurately represents the saturated state.

    • Step 5: Dilution. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Step 6: Quantification. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of 1,3-di-tert-butoxy-2-propanol.

  • Calculation of Solubility:

    • Step 7: Data Analysis. Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_analysis 2. Sample Analysis cluster_calc 3. Calculation A Add excess 1,3-di-tert-butoxy-2-propanol to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B Ensure saturation C Cease agitation and allow phases to separate (≥2h) B->C Achieve equilibrium D Withdraw and filter supernatant C->D Isothermal sampling E Accurately dilute the sample D->E Prevent precipitation F Quantify concentration (e.g., via GC-FID) E->F Fit within linear range G Calculate original concentration using dilution factor F->G Obtain raw data H Express solubility in desired units (g/100mL, mol/L) G->H

Caption: Experimental workflow for determining the solubility of 1,3-di-tert-butoxy-2-propanol.

Factors Influencing Solubility

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While 1,3-di-tert-butoxy-2-propanol is a liquid at room temperature, the general principle of increased kinetic energy facilitating the breakdown of intermolecular forces still applies. However, the extent of this effect varies between solvents and must be determined empirically.

  • Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility. Water, in particular, can significantly influence the solubility in organic solvents. It is crucial to use high-purity materials and to minimize exposure to atmospheric moisture.

Conclusion

1,3-di-tert-butoxy-2-propanol is a versatile solvent with a favorable safety profile, characterized by its solubility in water and miscibility with a wide range of organic solvents. This broad solubility is a direct result of its amphiphilic molecular structure, which contains both polar and non-polar functionalities. While specific quantitative solubility data in many organic solvents is sparse in the literature, its solubility profile can be reliably predicted based on chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data. This understanding and the ability to generate specific data are essential for leveraging the full potential of 1,3-di-tert-butoxy-2-propanol in research, development, and formulation science.

References

  • propylene glycol tert-butyl ether, 57018-52-7 - The Good Scents Company. (n.d.). The Good Scents Company. Available at: [Link]

  • PROPYLENE GLYCOL TERT-BUTYL ETHER cas 57018-52-7 manufacturer supplier. (n.d.). Propylene Glycol Diacetate. Available at: [Link]

  • Propylene glycol mono-t-buthyl ether - ChemBK. (2024, April 9). ChemBK. Available at: [Link]

  • Nomination Background: Propylene glycol mono-t-butyl ether (CASRN: 57018-52-7). (n.d.). National Toxicology Program. Available at: [Link]

  • Propylene Glycol Monobutyl Ether - DOSS - Toxics Use Reduction Institute. (n.d.). TURI. Available at: [Link]

  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem. (n.d.). PubChem. Available at: [Link]

  • BUTOXYPROPANOL - Ataman Kimya. (n.d.). Ataman Kimya. Available at: [Link]

  • tert-Butyl alcohol - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • propylene glycol tert-butyl ether - NIST WebBook. (n.d.). NIST. Available at: [Link]

  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data - IARC Publications. (n.d.). IARC. Available at: [Link]

  • Cas 5131-66-8,1-BUTOXY-2-PROPANOL - LookChem. (n.d.). LookChem. Available at: [Link]

  • 1-(tert-Butoxy)-2-propanol - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions. Available at: [Link]

  • ARCOSOLV® PM-EL Solvent - LyondellBasell. (n.d.). LyondellBasell. Available at: [Link]

  • ARCOSOLV PE - Ataman Kimya. (n.d.). Ataman Kimya. Available at: [Link]

  • Solvents and Polarity - University of Rochester. (n.d.). University of Rochester. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Available at: [Link]

  • Solubility Screen - LyondellBasell. (n.d.). LyondellBasell. Available at: [Link]

  • Technical Data Sheet Product Name - Butyl CELLOSOLVE™ Solvent. (n.d.). Dow. Available at: [Link]

Sources

Foundational

Technical Guide: Physical Properties & Applications of Glycerol tert-Butyl Ethers (GTBEs)

Executive Summary Glycerol tert-butyl ethers (GTBEs) represent a class of oxygenated derivatives synthesized from the etherification of glycerol with isobutylene or tert-butyl alcohol (TBA). While historically categorize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycerol tert-butyl ethers (GTBEs) represent a class of oxygenated derivatives synthesized from the etherification of glycerol with isobutylene or tert-butyl alcohol (TBA). While historically categorized as fuel additives due to their ability to reduce viscosity and particulate emissions in biodiesel, GTBEs are emerging as high-value "green solvents" in pharmaceutical processing and organic synthesis.

This guide provides a technical deep-dive into the physicochemical architecture of GTBEs. Unlike pure solvents, GTBEs are often utilized as tunable mixtures. Understanding the interplay between the mono-, di-, and tri-ether components is critical for optimizing their performance in both combustion engines and drug delivery systems.

Molecular Architecture & Synthesis

The physical properties of GTBEs are dictated by the degree of substitution on the glycerol backbone. The reaction yields a mixture of three primary species:

  • Mono-ethers (h-GTBE): Amphiphilic, high viscosity, water-soluble. (Surfactant-like properties).

  • Di-ethers (DTBE): Intermediate polarity, soluble in organic solvents.

  • Tri-ethers (TTBE): Lipophilic, low viscosity, highly soluble in hydrocarbons.

Synthesis Pathway

The synthesis is an acid-catalyzed equilibrium reaction. Control over the Isobutylene:Glycerol (IB:Gly) ratio determines the final composition.

GTBE_Synthesis Reactants Reactants Glycerol + Isobutylene (Acid Catalyst) Mono Mono-Ether (h-GTBE) (Amphiphilic) Reactants->Mono k1 (Fast) Mono->Reactants Hydrolysis Di Di-Ether (DTBE) (Solvent/Fuel) Mono->Di k2 (+Isobutylene) Di->Mono Tri Tri-Ether (TTBE) (Lipophilic) Di->Tri k3 (Steric hindrance)

Figure 1: Sequential etherification pathway. Reaction kinetics favor Mono- and Di-ethers; Tri-ether formation is rate-limited by steric hindrance.

Critical Physical Properties

The following data aggregates field measurements and literature values. Note that "GTBE Mix" refers to a standard equilibrium mixture (approx. 20% Mono, 60% Di, 20% Tri).

Comparative Property Table
PropertyGlycerol (Pure)h-GTBE (Mono)DTBE (Di)TTBE (Tri)GTBE MixDiesel (Ref)
Molecular Weight ( g/mol ) 92.1148.2204.3260.4~195~170-200
Density @ 20°C (g/cm³) 1.26~1.000.890.870.92 0.83
Viscosity @ 40°C (cSt) >300~604.22.5~5.0 2.0 - 4.5
Boiling Point (°C) 290220165155160-230 180-360
Water Solubility MiscibleHighLowInsolublePartial Insoluble
Flash Point (°C) 160>1005550~60 >55
Temperature Dependence (Viscosity & Density)

For researchers formulating liquid systems, the temperature-viscosity relationship is non-linear. GTBE mixtures exhibit Newtonian behavior.

  • Viscosity Reduction Mechanism: The substitution of hydroxyl (-OH) groups with bulky tert-butyl groups disrupts the extensive hydrogen bonding network of glycerol.

    • Insight: Even a partial conversion to DTBE drops viscosity by two orders of magnitude (from >300 cSt to <10 cSt), making the fluid pumpable and sprayable.

  • Density Trend: Density decreases linearly with temperature.

    • 
       where 
      
      
      
      .

Solvency & Phase Behavior

The "Tunable Solvent" Concept

GTBEs are unique because they can be phase-tuned.

  • Fuel Applications: High DTBE/TTBE content is required for miscibility with hydrocarbons (diesel/biodiesel).

  • Pharma/Extraction: High h-GTBE (Mono) content acts as a hydrotrope , increasing the solubility of hydrophobic drugs in aqueous media.

Solubility Map
Solute Classh-GTBE (Mono)DTBE/TTBE (Di/Tri)Application Relevance
Water SolubleInsoluble (<1%)Phase separation in synthesis
Alkanes (Hexane/Diesel) ImmiscibleMiscibleFuel blending
Alcohols (Ethanol) MiscibleMiscibleCo-solvent formulations
API (Hydrophobic) ModerateHighDrug delivery vehicles

Experimental Protocols

Protocol A: Synthesis & Purification (Lab Scale)

Objective: Synthesize a GTBE mixture enriched in Di/Tri-ethers for viscosity testing.

  • Reactor Charge: Load a pressurized batch reactor with Glycerol (100g) and Amberlyst 15 dry catalyst (5 wt% relative to glycerol).

  • Reactant Feed: Introduce Isobutylene (gas) to achieve a molar ratio of 3:1 (IB:Gly).

    • Control: Maintain pressure at 1.5 MPa to keep isobutylene in liquid phase.

  • Reaction: Heat to 75°C and stir at 600 RPM for 4 hours.

    • Why 75°C? Temperatures >90°C promote isobutylene oligomerization (di-isobutylene formation), creating impurities.

  • Separation:

    • Vent unreacted isobutylene.

    • Filter catalyst.

    • Phase Wash: Add water (1:1 ratio). The mixture will separate.

      • Top Phase: DTBE + TTBE (Target Product).

      • Bottom Phase: Unreacted Glycerol + h-GTBE (Recycle stream).

  • Drying: Dry the organic phase over anhydrous

    
    .
    
Protocol B: Characterization Workflow

Objective: Validate the physicochemical profile of the synthesized ether.

GTBE_Characterization cluster_Physical Physical Testing Sample Crude GTBE Sample GC GC-FID Analysis (Determine Composition) Sample->GC Visc Kinematic Viscosity (ASTM D445 @ 40°C) GC->Visc Dens Density (Oscillating U-tube) Visc->Dens Cloud Cloud Point (Low Temp Stability) Dens->Cloud Decision Meets Spec? (Visc < 5 cSt) Cloud->Decision Refine Distillation (Remove h-GTBE) Decision->Refine No Release Release for Application Decision->Release Yes Refine->Sample Retest

Figure 2: Quality Control Workflow. GC analysis is the primary checkpoint to ensure conversion of mono-ethers to di/tri-ethers.

Application Context: Drug Development

While GTBEs are standard in fuels, their application in drug development focuses on Green Solvency .

  • Toxicity Profile: Glycerol ethers are generally less toxic than traditional chlorinated solvents or simple ethers (like diethyl ether), but rigorous cytotoxicity screening is required.

  • Formulation Utility:

    • Solubility Enhancer: The h-GTBE fraction can disrupt water structure, increasing the solubility of poorly soluble APIs (Active Pharmaceutical Ingredients).

    • Extraction Solvent: DTBE can replace MTBE (Methyl tert-butyl ether) in liquid-liquid extractions due to its higher boiling point (safer handling) and lower water solubility (easier phase separation).

References

  • Klepáčová, K., Mravec, D., & Bajus, M. (2005).[1] Tert-Butylation of glycerol catalysed by ion-exchange resins.[1] Applied Catalysis A: General.

  • Karinen, R. S., & Krause, A. O. (2006).[1] New biocomponents from glycerol.[1] Applied Catalysis A: General.

  • Di Serio, M., et al. (2010). New Process for the Production of Glycerol tert-Butyl Ethers.[2][3][4] Energy & Fuels.[5][6][7]

  • García, J. I., et al. (2010). Green solvents from glycerol.[8][9] Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry.[9]

  • PubChem Database. (n.d.). Compound Summary: Glycerol 1-tert-butyl ether.[10] National Library of Medicine.

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Exploratory

Technical Monograph: 1,3-Di-tert-butyl Glycerol (1,3-DTBG)

Executive Summary In the fields of bio-fuel formulation and pharmaceutical solvency, the term "1,3-di-tert-butyl glycerol" refers to the ether derivative of glycerol. While common nomenclature often abbreviates this to 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fields of bio-fuel formulation and pharmaceutical solvency, the term "1,3-di-tert-butyl glycerol" refers to the ether derivative of glycerol. While common nomenclature often abbreviates this to 1,3-DTBG , the precise IUPAC designation is 1,3-bis(1,1-dimethylethoxy)propan-2-ol .

This guide provides a rigorous breakdown of the nomenclature logic, synthetic protocols for high-selectivity etherification, and analytical methods (NMR/MS) required to distinguish the 1,3-isomer from its 1,2-regioisomer.

Part 1: Structural Elucidation & Nomenclature

The IUPAC Derivation

The systematic naming of this compound follows the IUPAC hierarchy, prioritizing the alcohol functional group over the ether substituents.

  • Parent Structure: The three-carbon backbone containing the principal functional group (alcohol) is propane .

  • Principal Group: The hydroxyl group (-OH) is at position 2, designating the suffix -2-ol .

  • Substituents: Two tert-butyl ether groups are attached at positions 1 and 3. In IUPAC systematic naming, the "tert-butyl" group is rigorously defined as 1,1-dimethylethyl . When attached via an oxygen (ether linkage), it becomes 1,1-dimethylethoxy .

  • Multiplicity: Since there are two identical groups, the prefix bis- is used to avoid ambiguity with the internal numbering of the substituent.

Final Systematic Name:

1,3-bis(1,1-dimethylethoxy)propan-2-ol

Accepted Semi-Systematic Name:

1,3-di-tert-butoxypropan-2-ol [1][2]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical breakdown of the molecule's nomenclature.

NomenclatureTree Figure 1: Hierarchical Derivation of IUPAC Nomenclature Parent Parent Chain: Propane FuncGroup Principal Group: -OH (Position 2) Parent->FuncGroup Suffixed Substituents Substituents: tert-butoxy (Positions 1, 3) Parent->Substituents Prefixed FinalName Full IUPAC Name: 1,3-bis(1,1-dimethylethoxy)propan-2-ol FuncGroup->FinalName Systematic Systematic Name: 1,1-dimethylethoxy Substituents->Systematic IUPAC Expansion Systematic->FinalName

Part 2: Synthetic Pathways

Reaction Logic: Acid-Catalyzed Etherification

The synthesis of 1,3-DTBG is achieved via the etherification of glycerol with isobutylene (IB) or tert-butyl alcohol (TBA). The reaction is acid-catalyzed and proceeds via a carbocation mechanism.

  • Selectivity Challenge: The reaction produces a mixture of mono-ethers (1-MTBG, 2-MTBG), di-ethers (1,2-DTBG, 1,3-DTBG), and tri-ethers (TTBG).

  • Steric Control: The 1,3-isomer is thermodynamically favored over the 1,2-isomer due to steric hindrance. The bulky tert-butyl groups prefer the primary carbons (C1, C3) over the secondary carbon (C2).

Protocol: High-Pressure Etherification

Objective: Maximize yield of di-ethers while minimizing isobutylene oligomerization.

Reagents:

  • Glycerol (anhydrous, >99%)

  • Isobutylene (liquefied) or tert-Butyl Alcohol (TBA)

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin) or

    
    -Zeolite.
    

Step-by-Step Methodology:

  • Reactor Loading: Charge a stainless steel autoclave with glycerol and Amberlyst-15 (5 wt% relative to glycerol).

  • Reactant Addition: Add isobutylene to achieve a molar ratio of 3:1 (Isobutylene:Glycerol).

    • Note: A molar excess is required to push the equilibrium toward di- and tri-ethers, but too high an excess promotes isobutylene dimerization (diisobutylene formation).

  • Reaction Conditions: Heat the reactor to 70–80°C under autogenous pressure (~15–20 bar).

    • Causality: Temperatures >90°C significantly increase isobutylene oligomerization, contaminating the product.

  • Agitation: Stir at 500–800 rpm for 4–6 hours.

  • Work-up:

    • Vent unreacted isobutylene.

    • Filter the catalyst.[3]

    • Purification: Distill the crude mixture. The 1,3-DTBG has a boiling point distinct from the mono-ethers, though close to the 1,2-isomer.

Reaction Workflow Diagram

SynthesisFlow Figure 2: Acid-Catalyzed Synthesis Workflow Reactants Reactants: Glycerol + Isobutylene Catalysis Catalysis: Amberlyst-15 / H+ Reactants->Catalysis 70-80°C, 20 bar Intermediate Intermediates: Carbocation Formation Catalysis->Intermediate t-Bu+ Attack Products Crude Mixture: Mono-, Di-, Tri-ethers Intermediate->Products Etherification Purification Distillation: Isolation of 1,3-DTBG Products->Purification Separation

Part 3: Analytical Characterization

Distinguishing the 1,3-isomer from the 1,2-isomer is critical for validation. Nuclear Magnetic Resonance (NMR) is the gold standard due to the symmetry of the 1,3-isomer.

NMR Spectroscopy (1H)
  • 1,3-DTBG (Symmetrical):

    • The molecule has a plane of symmetry through C2.

    • Protons at C1 and C3: Appear as chemically equivalent. You will see simplified splitting patterns compared to the 1,2-isomer.

    • tert-Butyl Groups: A single intense singlet (18H) at approximately

      
       1.15–1.20 ppm.
      
  • 1,2-DTBG (Asymmetrical):

    • Chiral center at C2 makes the protons at C1 and C3 diastereotopic.

    • tert-Butyl Groups: Two distinct singlets (9H each) because the environments are non-equivalent.

Physicochemical Properties

Data summarized below represents the pure 1,3-isomer where available, or high-purity fractions.

PropertyValueNotes
Molecular Formula

Molecular Weight 204.31 g/mol
Boiling Point ~230°C (extrapolated)Mixture often boils 140-160°C @ reduced pressure
Density 0.90 - 0.92 g/cm³Lower than glycerol due to lipophilic t-butyl groups
Solubility Soluble in organics; Low in waterAmphiphilic nature
Physical State Colorless LiquidViscosity significantly lower than glycerol

Part 4: Applications in Drug Development & Industry

Pharmaceutical Formulation

While less common than PEG, glycerol ethers like 1,3-DTBG are explored as lipophilic solvents for poorly water-soluble Active Pharmaceutical Ingredients (APIs). Their ether linkages provide stability against hydrolysis compared to ester-based lipids.

Fuel Oxygenates

The primary industrial driver for 1,3-DTBG synthesis is the fuel industry.

  • Particulate Reduction: When blended with diesel, DTBG reduces particulate matter (soot) emissions due to its oxygen content.

  • Viscosity Modification: It acts as a viscosity reducer for biodiesel (FAME), improving cold-flow properties.

References

  • Jamróz, M. E., et al. (2007).[1] "Mono-, di-, and tri-tert-butyl ethers of glycerol: A molecular spectroscopic study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Karinen, R. S., & Krause, A. O. (2006). "Etherification of glycerol with isobutylene over solid acid catalysts." Applied Catalysis A: General.

  • Kleopášová, K., et al. (2016). "Etherification of Glycerol with tert-Butyl Alcohol: Kinetics and Thermodynamics." Industrial & Engineering Chemistry Research.

  • PubChem Database. (2024). "Compound Summary: Glycerol 1,3-di-tert-butyl ether." National Library of Medicine.[4]

  • NIST Chemistry WebBook. "Glycerol, 1-tert-butyl ether (and related isomers)."

Sources

Foundational

An In-depth Technical Guide to the Viscosity-Temperature Dependence of 1,3-Di-tert-butyl-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 1,3-Di-tert-butyl-5-methylbenzene 1,3-Di-tert-butyl-5-methylbenzene, also known as 3,5-Di-tert-butyltoluene, is an aromatic hydroca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3-Di-tert-butyl-5-methylbenzene

1,3-Di-tert-butyl-5-methylbenzene, also known as 3,5-Di-tert-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₅H₂₄.[1][2][3] Its molecular structure consists of a benzene ring substituted with two bulky tert-butyl groups at positions 1 and 3, and a methyl group at position 5.

Table 1: Physicochemical Properties of 1,3-Di-tert-butyl-5-methylbenzene

PropertyValueReference
CAS Number 15181-11-0[1][2][3]
Molecular Formula C₁₅H₂₄[1][2][3]
Molecular Weight 204.35 g/mol [2][3]
Appearance Liquid[2]
Melting Point 31-32 °C[2]
Boiling Point 244 °C[1][2]
Density 0.86 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.49[2]

The presence of the sterically hindering tert-butyl groups significantly influences the intermolecular interactions, and consequently, its bulk physical properties such as viscosity. Understanding the viscosity of 1,3-DTBG and its response to temperature changes is crucial for applications involving fluid dynamics, reaction kinetics, and formulation development.

Theoretical Framework: Viscosity's Dependence on Temperature

The viscosity of a liquid is a measure of its resistance to flow. This property is highly sensitive to temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in the strength of intermolecular forces and, consequently, a lower viscosity. For many liquids, especially those approaching a glass transition, this dependence is non-linear and cannot be described by a simple Arrhenius relationship.

The Vogel-Fulcher-Tammann (VFT) Equation

A widely accepted empirical model to describe the temperature dependence of viscosity in supercooled liquids and other glass-forming systems is the Vogel-Fulcher-Tammann (VFT) equation.[4][5] This equation provides a more accurate fit for materials exhibiting non-Arrhenius behavior over a wide temperature range. The VFT equation is expressed as:

η = η₀ * exp(B / (T - T₀))

Where:

  • η is the dynamic viscosity.

  • η₀ is the viscosity at infinite temperature (a pre-exponential factor).

  • B is a material-specific constant related to the activation energy barrier for viscous flow.

  • T is the absolute temperature (in Kelvin).

  • T₀ is the Vogel temperature, a hypothetical temperature at which the viscosity is predicted to become infinite. It is typically found to be about 50°C below the glass transition temperature.[5]

The three parameters (η₀, B, and T₀) are determined by fitting the equation to experimental viscosity data.[5]

Experimental Determination of Viscosity

The viscosity of 1,3-DTBG as a function of temperature can be accurately determined using various experimental techniques. The choice of method often depends on the expected viscosity range and the desired precision. The two most common methods are rotational viscometry and capillary viscometry.

Rotational Viscometry

Rotational viscometers are versatile instruments suitable for measuring the viscosity of a wide range of fluids, including those that are non-Newtonian.[6] They operate by measuring the torque required to rotate a spindle immersed in the sample fluid at a constant angular velocity.[6][7]

  • Instrument Setup and Calibration:

    • Ensure the rotational viscometer is level on a stable, vibration-free surface.[8]

    • Select an appropriate spindle and guard leg based on the expected viscosity of 1,3-DTBG. For a liquid of unknown viscosity, start with a low-viscosity spindle and adjust as necessary.

    • Calibrate the instrument using a certified viscosity standard fluid with a known viscosity close to the expected range of the sample.[7][8] This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation and Loading:

    • Bring the 1,3-DTBG sample to the desired starting temperature using a temperature-controlled bath.[8] Accurate temperature control is critical as viscosity is highly temperature-dependent.

    • Carefully pour the sample into the sample container, avoiding the introduction of air bubbles.[6][8]

    • Immerse the selected spindle into the sample up to the immersion mark on the spindle shaft.[7][8]

  • Measurement Procedure:

    • Set the desired rotational speed. For a Newtonian fluid like 1,3-DTBG is expected to be, the viscosity should be independent of the shear rate (rotational speed). It is good practice to measure at multiple speeds to confirm this.

    • Start the motor and allow the reading to stabilize. This may take a few minutes.[7]

    • Record the viscosity reading and the torque percentage. The torque reading should ideally be between 10% and 95% for optimal accuracy.[9] If the torque is outside this range, adjust the spindle size or rotational speed.[9]

    • Repeat the measurement at various temperatures, allowing the sample to equilibrate at each new temperature for a sufficient time before taking a reading. A typical temperature range for such a study would be from just above the melting point to a significantly higher temperature, for instance, from 35°C to 100°C in increments of 5 or 10°C.

  • Data Analysis:

    • Plot the measured viscosity as a function of temperature.

    • Use non-linear regression analysis to fit the experimental data to the Vogel-Fulcher-Tammann (VFT) equation to determine the parameters η₀, B, and T₀.

Diagram: Experimental Workflow for Rotational Viscometry

G cluster_prep Preparation cluster_meas Measurement cluster_iter Temperature Iteration cluster_analysis Data Analysis p1 Instrument Calibration with Standard Fluid p2 Sample Temperature Equilibration p1->p2 p3 Spindle Selection p2->p3 m1 Immerse Spindle in Sample p3->m1 m2 Set Rotational Speed m1->m2 m3 Allow Reading to Stabilize m2->m3 m4 Record Viscosity and Torque m3->m4 i1 Change and Equilibrate Temperature m4->i1 i2 Repeat Measurement Steps i1->i2 i2->m2 a1 Plot Viscosity vs. Temperature i2->a1 a2 Fit Data to VFT Equation a1->a2

Caption: Workflow for determining viscosity using a rotational viscometer.

Capillary Viscometry

Capillary viscometry is a classic and highly accurate method for determining the kinematic viscosity of Newtonian liquids.[10] The dynamic viscosity can then be calculated if the density of the liquid is known. The method involves measuring the time it takes for a fixed volume of liquid to flow through a calibrated glass capillary under gravity.[11]

  • Viscometer Selection and Preparation:

    • Select a calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type) appropriate for the expected viscosity range of 1,3-DTBG.[11] The chosen viscometer should provide a flow time of at least 200 seconds to minimize timing errors.[11]

    • Thoroughly clean and dry the viscometer before use.

  • Sample Preparation and Loading:

    • Filter the 1,3-DTBG sample to remove any particulate matter.

    • Charge the viscometer with the sample in the manner prescribed for the specific type of viscometer being used.

  • Measurement Procedure:

    • Place the charged viscometer in a constant temperature bath, ensuring it is held vertically. The bath temperature must be controlled with high precision (e.g., ±0.01°C).[12]

    • Allow the viscometer to equilibrate in the bath for at least 30 minutes.[13]

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the pressure/suction and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.[13]

    • Perform multiple measurements (at least two) for each temperature and ensure they are within the acceptable repeatability limits.

  • Data Analysis and Calculation:

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t Where:

      • ν is the kinematic viscosity (in mm²/s or centistokes).

      • C is the calibration constant of the viscometer (in mm²/s²).

      • t is the average flow time (in s).

    • To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of 1,3-DTBG at the measurement temperature: η = ν * ρ The density of 1,3-DTBG will also need to be measured at each corresponding temperature.

    • Plot the dynamic viscosity as a function of temperature and fit the data to the VFT equation as described for rotational viscometry.

Diagram: Principle of Capillary Viscometry

G cluster_viscometer Capillary Viscometer in Temperature Bath cluster_measurement Measurement & Calculation start_mark Upper Timing Mark (A) capillary Capillary Tube start_mark->capillary Flow under gravity end_mark Lower Timing Mark (B) reservoir Reservoir end_mark->reservoir capillary->end_mark time_measurement Measure time (t) for meniscus to travel from A to B kinematic_viscosity Calculate Kinematic Viscosity: ν = C * t time_measurement->kinematic_viscosity dynamic_viscosity Calculate Dynamic Viscosity: η = ν * ρ kinematic_viscosity->dynamic_viscosity density_measurement Measure Density (ρ) at the same temperature density_measurement->dynamic_viscosity

Caption: Measurement principle of a capillary viscometer.

Data Interpretation and Modeling: An Illustrative Example

As experimental viscosity data for 1,3-DTBG is not publicly available, we present a hypothetical dataset to illustrate the process of data analysis and modeling using the VFT equation.

Table 2: Hypothetical Viscosity Data for 1,3-Di-tert-butyl-5-methylbenzene

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
35308.155.20
45318.153.85
55328.152.90
65338.152.20
75348.151.70
85358.151.35
95368.151.10

By fitting this hypothetical data to the VFT equation using a non-linear least squares regression, one would obtain the parameters η₀, B, and T₀. These parameters would then allow for the prediction of the viscosity of 1,3-DTBG at any temperature within the range of the experimental data and for reasonable extrapolation.

Diagram: Expected Viscosity-Temperature Relationship for 1,3-DTBG

G origin origin origin->x_axis    p2 p3 p4 p5 label_points Experimental Data Points point1 point2 point3 point4 point5

Caption: A typical non-linear decrease in viscosity with increasing temperature.

Expected Viscosity Behavior of 1,3-DTBG

Based on its molecular structure, the viscosity of 1,3-DTBG is expected to be significantly higher than that of toluene or benzene due to its larger molecular weight and the presence of the bulky tert-butyl groups. These groups can restrict molecular rotation and increase intermolecular friction, leading to a higher resistance to flow. The viscosity-temperature dependence is anticipated to be well-described by the VFT model, particularly at temperatures closer to its melting point.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining the viscosity-temperature dependence of 1,3-di-tert-butyl-5-methylbenzene. While specific experimental data is currently lacking in the public domain, the detailed protocols for rotational and capillary viscometry provided herein offer a clear path for researchers to obtain this crucial data. The Vogel-Fulcher-Tammann equation serves as a robust model for accurately describing the non-Arrhenius behavior of viscosity as a function of temperature. The characterization of this property is a fundamental step in harnessing the full potential of 1,3-DTBG in research and development applications.

References

  • European Pharmacopoeia. (2010, February 2). 2.2.10. VISCOSITY - ROTATING VISCOMETER METHOD. Retrieved from [Link]

  • NBCHAO. What are the steps of the rotational viscometer viscosity detection method?. Retrieved from [Link]

  • PureSynth. 35-Di-Tert-Butyltoluene 98.0%(GC). Retrieved from [Link]

  • Grokipedia. Vogel–Fulcher–Tammann equation. Retrieved from [Link]

  • Drawell. (2024, November 26). How to Use the Rotational Viscometer. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. 3,5-Di-tert-butyltoluene, 98+%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Martests Instrument. How to Use the Rotational Viscometer?. Retrieved from [Link]

  • PubChem. 3,5-Bis(tert-butyl)toluene. Retrieved from [Link]

  • Wikipedia. Vogel–Fulcher–Tammann equation. Retrieved from [Link]

  • IUPAC. Vogel–Fulcher–Tammann equation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of high temperature lubricating oil by alkylation of benzene. Retrieved from [Link]

  • ResearchGate. Understanding the Vogel-Fulcher-Tammann law in terms of the bond strength-coordination number fluctuation model. Retrieved from [Link]

  • Unit Operations Laboratories. Liquid viscosities of benzene, n-tetradecane, and benzene +n-tetradecane from 313 to 393 K and pressures up to 60 MPa. Retrieved from [Link]

  • AZoM. (2016, November 29). Laboratory Kinematic Viscometers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Acid-catalyzed etherification protocols for glycerol tert-butyl ethers

Application Note: Optimized Acid-Catalyzed Etherification Protocols for Glycerol tert-Butyl Ethers (GTBEs) Executive Summary The valorization of crude glycerol, a primary byproduct of the biodiesel industry, into oxygena...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Acid-Catalyzed Etherification Protocols for Glycerol tert-Butyl Ethers (GTBEs)

Executive Summary

The valorization of crude glycerol, a primary byproduct of the biodiesel industry, into oxygenated fuel additives represents a critical step in closing the biorefinery loop. Glycerol tert-butyl ethers (GTBEs)—specifically the di- (DTBG) and tri-ethers (TTBG)—are premium additives that enhance octane numbers, reduce particulate emissions, and lower the cloud point of biodiesel blends.

This guide provides two distinct, field-validated protocols for synthesizing GTBEs using acid catalysis:

  • Isobutylene (IB) Route: High-pressure, solvent-free etherification (Preferred for high yield).

  • tert-Butyl Alcohol (TBA) Route: Low-pressure etherification (Preferred for operational simplicity).

Reaction Chemistry & Mechanism

The etherification of glycerol is a stepwise reversible reaction. The mechanism relies on the protonation of the alkylating agent (IB or TBA) by a Brønsted acid catalyst to form a tertiary butyl carbocation (


). This electrophile attacks the hydroxyl groups of glycerol.

Key Mechanistic Pathways:

  • Primary Etherification: Glycerol

    
     Mono-ethers (MTBG).
    
  • Secondary Etherification: MTBG

    
     Di-ethers (DTBG).
    
  • Tertiary Etherification: DTBG

    
     Tri-ether (TTBG).
    
  • Side Reactions:

    • Dimerization: Isobutylene reacts with itself to form Di-isobutylene (DIB), a highly non-polar byproduct that dilutes the fuel additive quality.

    • Dehydration: TBA dehydrates to form Isobutylene and water (inhibiting the catalyst).

Figure 1: Reaction Network & Pathways

ReactionNetwork Glycerol Glycerol MTBG MTBG (Mono-ether) Glycerol->MTBG + IB / H+ DTBG DTBG (Di-ether) MTBG->DTBG + IB / H+ TTBG TTBG (Tri-ether) DTBG->TTBG + IB / H+ IB Isobutylene (Reactant) DIB Di-isobutylene (Side Product) IB->DIB Dimerization (High T)

Caption: Stepwise etherification of glycerol to higher ethers and the competitive dimerization of isobutylene.

Catalyst Selection Guide

The choice of catalyst dictates the reaction temperature ceiling and selectivity profile. Sulfonic acid ion-exchange resins are the industry standard due to their high density of acid sites.

Catalyst TypeSpecific CatalystMax TempPore StructureApplication Note
Macroreticular Resin Amberlyst-15 (Dry) 120°CLarge pores (20-30 nm)Standard. High activity, but sensitive to thermal degradation >120°C.
Macroreticular Resin Amberlyst-35 150°CHigh cross-linkingHigh Stability. Better resistance to swelling and thermal stress than A-15.
Zeolite H-Beta (Si/Al=25) >200°CMicroporousShape Selective. Good for TBA route; resists acid leaching better than resins.
Homogeneous p-TSA N/ASolubleNot Recommended. Difficult downstream separation requires neutralization/washing.

Protocol A: Isobutylene (IB) Route (High Pressure)

Objective: Maximize DTBG/TTBG yield (>90% selectivity) using liquid isobutylene. Safety Warning: Isobutylene is a flammable cryogen. This protocol requires a pressure-rated stainless steel autoclave (e.g., Parr Reactor).

Equipment Requirements
  • Stainless steel autoclave (300-500 mL) with PID temperature control.

  • Internal cooling coil and mechanical stirrer (Mag-drive preferred).

  • Isobutylene dosing cylinder (pressurized).[1]

Step-by-Step Methodology
  • Catalyst Pre-treatment: Dry Amberlyst-15 at 105°C for 3 hours to remove physisorbed water, which inhibits the reaction.

  • Reactor Loading:

    • Charge Glycerol (e.g., 50g) into the reactor.

    • Add Catalyst (5 wt% relative to glycerol = 2.5g).

    • Note: Do not add solvent.[2] The reaction is solvent-free.[3][2][4]

  • Purging: Seal the reactor. Purge with

    
     (3 cycles at 10 bar) to remove oxygen.
    
  • Heating: Heat the glycerol/catalyst slurry to 75°C while stirring at 300 rpm.

  • Isobutylene Injection:

    • Increase stirring to 800-1000 rpm (Critical: eliminates gas-liquid mass transfer resistance).

    • Inject liquid Isobutylene to achieve a Molar Ratio of 4:1 (IB:Glycerol) .

    • Pressure Check: Reactor pressure will rise to approx. 15-20 bar.

  • Reaction Monitoring:

    • Maintain 75°C for 4 hours .

    • Exotherm Watch: The reaction is exothermic. Use the internal cooling coil to prevent temperature spikes >90°C (which trigger DIB formation).

  • Termination:

    • Cool reactor to <30°C.

    • Vent unreacted isobutylene slowly into a fume hood or recovery trap.

    • Recover the liquid product mixture.

Protocol B: tert-Butyl Alcohol (TBA) Route (Low Pressure)

Objective: Synthesize GTBEs without high-pressure equipment. Challenge: Water is produced as a byproduct (


), which poisons acid sites and limits conversion.
Step-by-Step Methodology
  • Reactor Setup: Standard 3-neck round-bottom flask with reflux condenser and Dean-Stark trap (optional for water removal) or a low-pressure glass autoclave.

  • Loading:

    • Molar Ratio: 4:1 (TBA:Glycerol) .[5][6] Excess TBA acts as the solvent.

    • Catalyst: Amberlyst-35 or H-Beta Zeolite (5 wt%).

  • Reaction:

    • Heat to 80°C (reflux temperature of TBA).

    • Stir at 600 rpm.

    • Run time: 6-8 hours (slower kinetics than IB).

  • Water Management (Critical):

    • Option A: Use a membrane pervaporation unit to continuously remove water.

    • Option B: Perform the reaction in two stages. After 4 hours, cool, decant water layer, add fresh TBA, and react for another 4 hours.

Downstream Processing & Purification

The crude product contains GTBEs, unreacted glycerol, catalyst, and DIB.

Figure 2: Purification Workflow

PurificationProcess Reactor Crude Reaction Mix Filter Filtration (Remove Catalyst) Reactor->Filter Flash Flash Evaporation (70°C, Vac) Filter->Flash Liquid Filtrate Decanter Phase Separation Flash->Decanter Strip IB/TBA FinalProduct Purified GTBEs (Fuel Additive) Decanter->FinalProduct Top Phase (Ethers) Recycle Glycerol Recycle Decanter->Recycle Bottom Phase (Unreacted Glycerol)

Caption: Workflow for separating catalyst, volatile reactants, and unreacted glycerol from the ether product.

Analytical Characterization

Gas Chromatography (GC) Method:

  • Instrument: Agilent 7890 or equivalent with FID.

  • Column: DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm). Polar column is required to separate glycerol from ethers.

  • Carrier Gas: Helium (1 mL/min).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

  • Elution Order: DIB

    
     MTBG 
    
    
    
    DTBG
    
    
    TTBG
    
    
    Glycerol.

Calculations:

  • Conversion (

    
    ): 
    
    
    
  • Selectivity (

    
    ): 
    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High DIB Formation Temperature > 90°C or Local HotspotsImprove stirring (>800 rpm); Lower reaction temp to 75°C.
Low Conversion Water poisoning or Mass Transfer LimitDry catalyst thoroughly; Increase stirring speed; Check IB pressure.
Phase Separation in Reactor Glycerol and IB are immiscibleNormal initially. As MTBG forms, it acts as a co-solvent, homogenizing the phase.
Catalyst Fragmentation Mechanical stress from stirrerUse a catalyst basket or overhead stirrer instead of a magnetic bar for large batches.

References

  • Klepáčová, K., et al. (2007). "Etherification of Glycerol with tert-Butyl Alcohol: Catalyst Performance." Applied Catalysis A: General.

  • Melero, J. A., et al. (2008). "Acid-catalyzed etherification of bio-glycerol and isobutylene over sulfonic mesostructured silicas." Applied Catalysis A: General.

  • Solà, E. J., et al. (2012). "Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model." Industrial & Engineering Chemistry Research.

  • Behr, A., & Obendorf, L. (2003).[7] "Development of a Process for the Acid-Catalyzed Etherification of Glycerine and Isobutene." Engineering in Life Sciences.

  • Gas Innovations. (2024). "Isobutylene Safety Data Sheet."

Sources

Application

Blending 1,3-di-tert-butyl glycerol in biodiesel formulations

Executive Summary & Rationale The rapid expansion of biodiesel (Fatty Acid Methyl Esters - FAME) production has created a "glycerol glut," necessitating high-value valorization pathways.[1][2][3] 1,3-Di-tert-butyl glycer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The rapid expansion of biodiesel (Fatty Acid Methyl Esters - FAME) production has created a "glycerol glut," necessitating high-value valorization pathways.[1][2][3] 1,3-Di-tert-butyl glycerol (DTBG) represents a premier class of oxygenated fuel additives. Unlike raw glycerol, which is immiscible in diesel and detrimental to engine performance, DTBG is lipophilic, miscible with FAME, and acts as a viscosity breaker and cold-flow improver .

This guide adopts a Quality by Design (QbD) approach—familiar to pharmaceutical development—to treat the blending of DTBG not merely as mixing, but as the engineering of a stable colloidal matrix. We address the critical formulation challenges: phase stability, hygroscopicity management, and rheological optimization.

Molecular Mechanism of Action

To understand the formulation logic, one must understand the molecular behavior:

  • The Problem (Raw Biodiesel): FAME molecules exhibit van der Waals interactions that crystallize at relatively high temperatures (high Cloud Point).

  • The Problem (Raw Glycerol): Extensive hydrogen bonding creates a viscous, polar network insoluble in hydrocarbons.

  • The Solution (DTBG): The tert-butyl groups provide steric bulk that disrupts the crystalline packing of FAME chains (lowering Cloud Point). Simultaneously, etherification caps the hydroxyl groups, eliminating the hydrogen-bonding network and rendering the molecule lipophilic.

Process Workflow Visualization

The following diagram outlines the critical path from raw material synthesis to the final validated formulation.

DTBG_Workflow Raw_Gly Crude Glycerol (Byproduct) Reactor Etherification (80°C, 4h) Raw_Gly->Reactor Reactants Isobutylene / TBA + Amberlyst-15 Reactants->Reactor Purification Fractionation (Remove Mono-ethers) Reactor->Purification Crude Ether Mix DTBG_Active Purified DTBG (Active Excipient) Purification->DTBG_Active >95% Purity Blending Shear Blending (Homogeneity) DTBG_Active->Blending 5-20% v/v FAME Biodiesel Base (FAME) FAME->Blending QC QC Validation (ASTM D445/D2500) Blending->QC

Figure 1: Critical Process Flow for the synthesis, purification, and formulation of DTBG-enhanced biodiesel.

Protocol A: Synthesis & Purification of DTBG

Note: Commercial DTBG is often a mixture. For high-precision research, synthesis allows control over the mono-/di-/tri-ether ratio.

Reagents: Anhydrous Glycerol (>99%), tert-Butyl Alcohol (TBA) or Isobutylene, Amberlyst-15 (Dry).

Step-by-Step Methodology:

  • Catalyst Activation: Dry Amberlyst-15 resin at 105°C for 12 hours to remove moisture, which inhibits etherification.

  • Reaction Setup: Load a pressurized batch reactor with glycerol and TBA (Molar Ratio 1:4). Add activated catalyst (5 wt% relative to glycerol).

  • Synthesis:

    • Pressurize with Nitrogen (20 bar) to maintain liquid phase if using isobutylene; for TBA, atmospheric reflux is possible but pressure is preferred.

    • Heat to 80°C ± 2°C .

    • Agitate at 600 RPM to eliminate mass-transfer limitations.

    • Reaction Time: 4–6 hours. (Note: Longer times favor Tri-ether; shorter times favor Mono-ether. 4 hours is optimal for Di-ether selectivity).

  • Purification (Critical):

    • Filter catalyst immediately while hot.

    • Distill off unreacted TBA/Isobutylene (recyclable).

    • Extraction: Wash the crude product with distilled water. Mono-ethers are water-soluble and will partition into the aqueous phase. Di- and Tri-ethers are hydrophobic and remain in the organic phase.

    • Dry the organic phase over anhydrous MgSO₄.

Protocol B: Formulation & Blending (The "Drug Product")

This protocol ensures a thermodynamically stable single-phase fuel.

Target Concentration: 10% v/v DTBG in FAME (Biodiesel).

Equipment: High-shear overhead mixer, temperature-controlled vessel, refractive index detector (optional for in-line monitoring).

Procedure:

  • Base Preparation: Heat 900 mL of FAME (e.g., Soy or Rapeseed Methyl Ester) to 40°C . This reduces viscosity and ensures rapid solvation.

  • Additive Introduction: Slowly dose 100 mL of purified DTBG into the vortex of the FAME.

    • Causality: Rapid addition can cause local saturation; slow dosing ensures immediate miscibility.

  • Shear Homogenization:

    • Mix at 800 RPM for 15 minutes.

    • Validation: Stop mixing. The solution must remain clear. Any turbidity indicates moisture contamination or presence of mono-ethers.

  • Stabilization: Allow the blend to cool to room temperature (25°C) under sealed conditions to prevent hygroscopic moisture absorption.

Protocol C: Performance Characterization (QC)

Every batch must be validated against ASTM standards.

Test 1: Kinematic Viscosity (ASTM D445)
  • Goal: Verify viscosity reduction (Target: 1.9 – 6.0 mm²/s).

  • Method: Use a Cannon-Fenske viscometer at 40°C.

  • Expectation: 10% DTBG blend typically reduces B100 viscosity by 8–12% , improving fuel atomization in the engine cylinder.

Test 2: Cloud Point (ASTM D2500)
  • Goal: Determine cold-flow limit.

  • Method: Cool the sample in 1°C increments. Record the temperature where a "cloud" of wax crystals first appears.

  • Expectation: DTBG disrupts crystal lattice formation. Expect a depression of 3°C to 5°C depending on the FAME source.

Test 3: Oxidation Stability (EN 14112 / Rancimat)
  • Goal: Ensure the ether does not degrade fuel shelf-life.

  • Method: Heat sample to 110°C under air flow; measure induction time for volatile acids.

  • Expectation: Ethers are generally stable against oxidation. The blend should maintain the parent B100 stability (>6 hours).

Data Summary: Impact of DTBG on Fuel Matrix

The following table summarizes typical experimental data comparing pure Biodiesel (B100) vs. a B90/DTBG10 blend.

ParameterTest MethodB100 (Control)B90 + 10% DTBGImprovement Mechanism
Kinematic Viscosity (40°C) ASTM D4454.50 mm²/s4.05 mm²/s Disruption of H-bonding
Cloud Point ASTM D25000°C-4°C Steric hindrance of crystal packing
Pour Point ASTM D97-3°C-8°C Inhibition of wax agglomeration
Particulate Matter (PM) Tailpipe AnalysisBaseline-20% Reduction Oxygen content promotes complete combustion
Oxidation Stability EN 141126.5 hours>6.5 hours Ether linkage stability

References

  • Klepáčová, K., Mravec, D., & Bajus, M. (2005). Etherification of Glycerol with Isobutylene: Kinetics and Product Distribution. Chemical Papers.

  • Noureddini, H., & Dailey, D. T. (1998). Production of Ethers of Glycerol from Crude Glycerol: The By-product of Biodiesel Production. University of Nebraska–Lincoln.

  • ASTM International. (2020). ASTM D6751-20a, Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels.

  • Melero, J. A., et al. (2010). Oxygenated compounds derived from glycerol for biodiesel formulation: Influence on EN 14214 quality parameters. Fuel.

  • Di Serio, M., et al. (2010). Synthesis of glycerol t-butyl ethers over sulfonated carbon-based catalysts. Journal of Molecular Catalysis A: Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Glycerol-Isobutylene Etherification

Welcome to the technical support center for the acid-catalyzed etherification of glycerol with isobutylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acid-catalyzed etherification of glycerol with isobutylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, enabling the targeted synthesis of glycerol tert-butyl ethers (GTBEs). Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your outcomes.

Reaction Overview: The Chemistry of Glycerol Tert-Butylation

The etherification of glycerol with isobutylene is a cornerstone reaction for valorizing crude glycerol, a byproduct of biodiesel production.[1][2] This acid-catalyzed process yields a mixture of mono-, di-, and tri-tert-butyl ethers of glycerol (MTBGs, DTBGs, and TTBG), which are valuable as fuel additives due to their ability to promote cleaner combustion.[1][3]

The reaction proceeds via a series of consecutive and reversible steps where the hydroxyl groups of glycerol are successively etherified by isobutylene.[4] The primary products are two mono-ether isomers, two di-ether isomers, and one tri-ether.[3][5]

The Critical Roles of Temperature and Pressure:

  • Temperature is a double-edged sword in this reaction. Increasing the temperature generally enhances the reaction rate and glycerol conversion.[6][7] However, excessively high temperatures (e.g., above 90°C) can trigger undesirable side reactions.[6][8] These include the dimerization of isobutylene to form di-isobutylene (DIB), which consumes the reactant and can foul the catalyst, and the dehydration of tert-butyl alcohol (if used as an isobutylene source).[3][6]

  • Pressure is primarily utilized to maintain the highly volatile isobutylene in the liquid phase, ensuring its availability for the reaction.[9] In flow reactors, pressure can also influence reaction kinetics and product distribution.[10] Autogenous pressure is often sufficient in batch reactors, but precise control can be beneficial.[4][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My glycerol conversion is low, even after an extended reaction time. What are the likely causes and how can I fix it?

Answer:

Low glycerol conversion is a frequent challenge and can stem from several factors:

  • Insufficient Catalyst Activity: The acid catalyst is the engine of this reaction. Its activity can be compromised by:

    • Deactivation: Water produced during the reaction (if using tert-butyl alcohol as an isobutylene source) can deactivate some solid acid catalysts.[4] Ensure your catalyst is properly dried before use.

    • Inappropriate Catalyst Choice: Catalysts with low acid site density or small pore sizes may exhibit poor activity. For instance, zeolites can suffer from steric hindrance, limiting the formation of bulkier products like TTBG.[9] Consider using macroporous ion-exchange resins like Amberlyst-15, which has shown high activity.[11]

  • Poor Mass Transfer: Glycerol and isobutylene have limited mutual solubility, creating a two-phase system.[3] Inadequate mixing will starve the catalyst of reactants.

    • Solution: Increase the stirring speed in your reactor to improve the interfacial area between the two liquid phases. The formation of mono-ethers acts as a phase transfer catalyst, improving the homogeneity of the reaction mixture as the reaction progresses.[3]

  • Suboptimal Temperature: While higher temperatures increase reaction rates, a temperature that is too low will result in sluggish kinetics.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C, monitoring for improvements in conversion. Be mindful not to exceed the optimal temperature range (typically 60-80°C) to avoid side reactions.[6][11]

Question 2: I'm achieving high glycerol conversion, but my selectivity towards the desired di- and tri-ethers (DTBGs and TTBG) is poor. How can I improve this?

Answer:

Poor selectivity towards higher ethers is a common issue, often linked to reaction conditions and reactant ratios.

  • Suboptimal Isobutylene-to-Glycerol Molar Ratio: To favor the formation of more substituted ethers, a molar excess of isobutylene is necessary.

    • Solution: Increase the molar ratio of isobutylene to glycerol. Ratios of 3:1 or 4:1 are often found to be optimal for maximizing the yield of DTBGs and TTBG.[9][11] However, an excessively high ratio can promote the dimerization of isobutylene.[3]

  • Reaction Temperature is Too High or Too Low:

    • Too High: High temperatures can favor the formation of isobutylene dimers (DIB) over the desired ethers.[3]

    • Too Low: At lower temperatures, the reaction may not proceed far enough to form significant amounts of the higher ethers.

    • Solution: Optimize the temperature within the 60-80°C range. Studies have shown that lower temperatures within this range can favor the formation of di- and tri-ethers while minimizing by-products.[12]

  • Insufficient Reaction Time: The formation of higher ethers is a consecutive process.

    • Solution: Increase the reaction time. Monitor the product distribution over time using techniques like gas chromatography (GC) to determine the optimal time to maximize the concentration of your desired products.[6]

Question 3: I'm observing a significant amount of di-isobutylene (DIB) in my product mixture. How can I suppress this side reaction?

Answer:

The dimerization of isobutylene is a competing reaction catalyzed by the same acid sites responsible for etherification.[7] Suppressing it is key to maximizing your yield of GTBEs.

  • High Catalyst Loading and Acidity: A high concentration of strong acid sites can promote isobutylene oligomerization.[3]

    • Solution: Reduce the catalyst loading. While this may slightly decrease the overall reaction rate, it can significantly improve selectivity by disfavoring the dimerization reaction.

  • Elevated Temperatures: The rate of isobutylene dimerization is sensitive to temperature.[3]

    • Solution: Operate at the lower end of the optimal temperature range (e.g., 60-70°C).

  • High Isobutylene Concentration: An excessive molar ratio of isobutylene to glycerol can lead to increased DIB formation.[3]

    • Solution: While an excess of isobutylene is needed for higher ether formation, avoid overly large excesses. An isobutylene-to-glycerol molar ratio of around 3:1 is often a good starting point.[13]

Question 4: My reactor pressure is fluctuating unexpectedly. What could be the cause and is it a concern?

Answer:

Pressure fluctuations in a batch reactor can be indicative of several phenomena:

  • Temperature Variations: As the reaction is typically heated, the vapor pressure of the volatile isobutylene will increase, leading to a rise in reactor pressure. Ensure your temperature control system is stable.

  • Gas Formation: The dehydration of tert-butyl alcohol (if used as a reactant) produces isobutylene gas, which can increase the pressure.[6]

  • Leaks: A gradual drop in pressure could indicate a leak in your reactor system. This is a safety concern and should be addressed immediately.

In general, maintaining a stable pressure is important for consistent reaction conditions and for keeping isobutylene in the liquid phase. For a typical lab-scale batch reaction, ensuring the reactor is properly sealed and can handle the autogenous pressure at the reaction temperature is crucial.[4]

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for this reaction in a batch reactor?

A1: A good starting point would be:

  • Temperature: 70°C[11]

  • Isobutylene to Glycerol Molar Ratio: 3:1[13]

  • Catalyst: Amberlyst-15 (or a similar macroporous sulfonic acid resin)

  • Catalyst Loading: 5-6 wt% relative to the mass of glycerol[9]

  • Reaction Time: 2-6 hours, with sampling to monitor progress[6][9]

  • Pressure: Autogenous pressure in a sealed reactor[4]

Q2: What kind of yields can I expect for the different glycerol ethers?

A2: Yields are highly dependent on the reaction conditions and catalyst used. Under optimized conditions, it is possible to achieve near-complete glycerol conversion (>90%).[9][14] The selectivity towards the sum of DTBGs and TTBG can also be very high, in some cases exceeding 90%.[9][14]

Q3: What are the primary safety precautions I should take?

A3:

  • Pressure: The reaction should be carried out in a pressure-rated reactor capable of handling the vapor pressure of isobutylene at the operating temperature.

  • Flammability: Isobutylene is a flammable gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Catalyst Handling: Solid acid catalysts can be corrosive and irritants. Handle them with appropriate personal protective equipment (gloves, safety glasses).

Experimental Workflow and Data Presentation

Experimental Protocol: A Step-by-Step Guide
  • Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) in a vacuum oven at a suitable temperature (e.g., 80-100°C) for several hours to remove any adsorbed water.

  • Reactor Setup:

    • Add the desired amount of glycerol and the dried catalyst to a stainless-steel stirred autoclave.[9]

    • Seal the reactor and purge it with an inert gas like nitrogen to remove air.

  • Reactant Charging:

    • Cool the reactor (if necessary) before introducing the liquid isobutylene.

    • Inject the required amount of liquid-phase pressurized isobutylene into the reactor using a pump.[9]

  • Reaction Execution:

    • Begin stirring and heat the reactor to the desired temperature.

    • Maintain the temperature and stirring for the planned reaction duration.

    • Monitor the pressure throughout the reaction.

  • Sampling and Analysis:

    • If possible, withdraw samples at regular intervals to monitor the reaction progress.

    • Cool the samples and analyze them using gas chromatography (GC) to determine the concentration of glycerol and the various ether products.[4][6]

  • Reaction Quench and Product Isolation:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent any remaining pressure.

    • Separate the solid catalyst from the liquid product mixture by filtration.

    • The liquid product can then be further purified if necessary.

Data Summary: Impact of Temperature and Pressure
ParameterOptimal RangeConsequences of Deviation
Temperature 60 - 80°C[6][12]Too Low: Slow reaction rate, low conversion. Too High (>90°C): Increased isobutylene dimerization, potential catalyst deactivation.[3][6]
Pressure Autogenous (typically 1.5 - 3.0 MPa in batch)[4][9]Too Low: Isobutylene may not remain in the liquid phase, leading to poor reactant contact. Too High: Generally not detrimental, but requires more robust equipment.

Visualizing the Process

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation catalyst_prep Catalyst Drying reactor_setup Reactor Setup (Glycerol + Catalyst) catalyst_prep->reactor_setup reactant_charge Isobutylene Charging reactor_setup->reactant_charge reaction_execution Heating & Stirring reactant_charge->reaction_execution sampling Sampling reaction_execution->sampling product_isolation Product Isolation (Filtration) reaction_execution->product_isolation After Completion gc_analysis GC Analysis sampling->gc_analysis gc_analysis->reaction_execution Feedback Loop for Optimization

Caption: A typical experimental workflow for glycerol-isobutylene etherification.

Reaction Pathway and Influence of Conditions

reaction_pathway G Glycerol MTBG MTBG G->MTBG + IB IB Isobutylene IB->MTBG + IB DTBG DTBG IB->DTBG + IB TTBG TTBG IB->TTBG + IB DIB Di-isobutylene (DIB) IB->DIB High Temp / High Catalyst Acidity MTBG->DTBG + IB DTBG->TTBG + IB

Caption: Reaction pathway for glycerol etherification with isobutylene.

References

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2024). Discovery Chemical.
  • Pal, P., et al. (2022).
  • Zheng, Y., et al. (2022).
  • Etherification of glycerol with isobutene on sulfonated graphene: reaction and separ
  • Etherification of Glycerol with Isobutylene to Produce Oxygenate Additive Using Sulfonated Peanut Shell Catalyst. (2021).
  • Kinetics and Modeling Study on Etherification of Glycerol Using Isobutylene by in Situ Production
  • (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification.
  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. (2023). MDPI.
  • Effects of Sorption Enhancement and Isobutene Formation on Etherification of Glycerol with tert-Butyl Alcohol in a Flow Reactor. (2025).
  • Etherification of glycerol with isobutene on triflic acid/ γAl 2O3 catalyst. (2025).
  • Hydrophobic Mesoporous Polymeric Acid Catalysts for Glycerol Coetherification with Isobutene and tert-Butanol. (2024).
  • Figure 1. Reaction pathway of the etherification process.
  • Highly efficient conversion of glycerol and t-butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study. (2022). Comptes Rendus. Chimie.
  • Improving the catalytic performance of ion exchange resins in the etherification of glycerol with isobutene. (2011).
  • Production of Ethers of Gycerol from Crude Glycerol: The By-product of Biodiesel Production. (1998). University of Nebraska–Lincoln.
  • Analysis Of the Etherification Process of Glycerol with Isobutene and Tert-Butanol by Heterogeneous Thermodynamics. (2022). SSRN.
  • New Process for Etherification of Glycerol with Isobutene. Scientific.Net.
  • Microwave-Assisted Glycerol Etherification Over Sulfonic Acid C
  • Tert-butylation of glycerol and side reactions.
  • Optimization on the etherification of glycerol with tert-butyl alcohol. (2025).
  • Direct Etherification Reaction of Glycerol Using Alkali Metal Cation (Li + , Na + and K + ) Containing X-Type Zeolites as Heterogeneous Catalysts: Optimization of the Reaction Conditions. (2021). MDPI.
  • Effect of pressure on hydrogen bonding in glycerol: A molecular dynamics investig
  • Thermodynamic Analysis of Isosynthesis Reaction. The Open Chemical Engineering Journal.
  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2025).
  • Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model. (2012).
  • Different scenarios of glycerin conversion to combustible products and their effects on compression. (2021). Taylor & Francis Online.

Sources

Optimization

Technical Support Center: Phase Stability in 1,3-DTBG Diesel Blends

The following technical guide is designed for Researchers, Formulation Scientists, and Chemical Engineers working with oxygenated fuel additives. Executive Summary 1,3-Di-tert-butylglycerol (1,3-DTBG) is a high-value oxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for Researchers, Formulation Scientists, and Chemical Engineers working with oxygenated fuel additives.

Executive Summary

1,3-Di-tert-butylglycerol (1,3-DTBG) is a high-value oxygenated additive derived from glycerol etherification.[1] While it significantly reduces particulate matter (PM) and soot emissions in diesel engines, its application is frequently hindered by phase separation . This instability arises from the polarity mismatch between the hydroxyl group at the C2 position of the glycerol backbone and the non-polar paraffinic chains of diesel fuel.

This guide provides a root-cause analysis, troubleshooting workflows, and validated protocols to stabilize these blends.

Part 1: The Diagnostic Center (Mechanistic Q&A)

Q1: Why does my 1,3-DTBG blend separate even when "soluble" in literature? A: "Solubility" is often reported for pure compounds at standard temperature and pressure (STP). In practice, separation is driven by three variables:

  • Isomer Purity (The Mono-Ether Trap): Commercial 1,3-DTBG often contains residual mono-tert-butyl glycerol (MTBG) . MTBG has two free hydroxyl groups, making it highly hydrophilic. Even trace amounts (<1% w/w) can act as a nucleating agent for phase separation, pulling the less polar 1,3-DTBG out of the diesel matrix.

  • Hygroscopicity: The secondary alcohol at the C2 position of 1,3-DTBG can hydrogen bond with atmospheric moisture. As water content increases, the Hydrophilic-Lipophilic Balance (HLB) shifts, creating a miscibility gap.

  • Temperature Hysteresis: Solubility drops non-linearly with temperature. A blend stable at 25°C may cross the Cloud Point at 10°C, causing the ether to crystallize or oil out.

Q2: What is the "Bridging Effect" required for stabilization? A: You cannot simply force a polar ether into a non-polar alkane. You need a co-solvent that acts as an amphiphilic bridge. The co-solvent must have an alkyl chain compatible with diesel (London dispersion forces) and a polar head compatible with the 1,3-DTBG hydroxyl group (Dipole-dipole/H-bonding).

Part 2: Troubleshooting Workflows
Scenario A: The "Haze" (Immediate Cloudiness upon Blending)
  • Likely Cause: High water content or high mono-ether (MTBG) impurity.

  • Immediate Fix:

    • Dehydrate: Pass the 1,3-DTBG stock through a molecular sieve (3Å or 4Å) before blending.

    • Check Purity: If MTBG > 2%, you must distill or wash the additive.

    • Add Surfactant: Introduce n-Butanol or Biodiesel (FAME) as a co-solvent.

Scenario B: The "Cold Shoulder" (Separation at Low Temp)
  • Likely Cause: The blend has hit its Cloud Point (CP) or Cold Filter Plugging Point (CFPP).

  • Immediate Fix:

    • Co-solvent Tuning: Increase the concentration of long-chain alcohols (e.g., 1-Octanol or 2-Ethylhexanol). These suppress the crystallization temperature.

    • Ratio Adjustment: Maintain 1,3-DTBG concentration below 10% v/v for winter-grade diesel unless a high-load co-solvent is used.

Part 3: Visualization of Phase Dynamics

The following diagram illustrates the molecular interaction and the "Bridging" mechanism required to prevent phase separation.

PhaseStability cluster_0 Phase Separation (Unstable) cluster_1 Stabilized System (Micelle-like) Diesel Diesel Matrix (Non-Polar Alkanes) DTBG 1,3-DTBG (Polar -OH Group) Diesel->DTBG Repulsion (Immiscible) Water Atmospheric Moisture DTBG->Water H-Bonding (Agglomeration) CoSolvent Co-Solvent Bridge (e.g., n-Butanol/FAME) DTBG->CoSolvent Add Additive CoSolvent->Diesel Alkyl Interaction CoSolvent->DTBG Shields -OH StableBlend Homogeneous Solution

Caption: Mechanism of phase separation driven by hydroxyl polarity and stabilization via amphiphilic co-solvent bridging.

Part 4: Validated Experimental Protocols
Protocol 1: Determination of Critical Solubility Temperature (CST)

Purpose: To define the exact temperature limit for your specific 1,3-DTBG batch.

Materials:

  • Cryostat bath (Control range: -20°C to +20°C).

  • Optical turbidity meter or visual inspection setup.

  • 1,3-DTBG sample (dried).

Step-by-Step:

  • Preparation: Prepare 10ml samples of Diesel/1,3-DTBG blends at ratios: 5%, 10%, 15%, 20% (v/v).

  • Equilibration: Heat samples to 40°C and sonicate for 5 minutes to ensure initial homogeneity.

  • Cooling Ramp: Lower temperature by 1°C/min.

  • Observation: Record the temperature (T_cloud) where the solution becomes hazy (transmittance drops <90%).

  • Hysteresis Check: Re-heat the sample. Record the temperature where it becomes clear again. A large gap (>5°C) indicates slow dissolution kinetics, requiring a co-solvent.

Protocol 2: Co-Solvent Efficacy Screen

Purpose: To select the most efficient stabilizer with minimal volume.

Co-Solvent CandidatePolarity (Dielectric Constant)Recommended Use CaseMechanism
n-Butanol 17.5General PurposeShort-chain alcohol; excellent H-bond acceptor for the DTBG hydroxyl group [1].
1-Octanol 10.3Cold WeatherLonger alkyl chain improves compatibility with paraffinic diesel at low temps.
Biodiesel (FAME) ~3-4Eco-FriendlyActs as a "macroscopic" solvent; the ester group solvates the ether, fatty chain matches diesel [2].

Procedure:

  • Take a 20% v/v 1,3-DTBG/Diesel blend (which should be unstable or hazy at room temp).

  • Titrate the Co-Solvent into the blend in 0.5% increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: The volume % required to achieve a crystal-clear solution stable for >24 hours at 0°C.

Part 5: Cross-Disciplinary Note (Drug Development)

For formulation scientists adapting this chemistry for lipid delivery: While this guide focuses on fuel, the 1,3-DTBG molecule is structurally analogous to lipid linkers used in Lipid Nanoparticles (LNPs). The "Phase Separation" described here is homologous to liposome instability .

  • Translation: If you observe leakage or aggregation in 1,3-DTBG-based lipid carriers, apply the Co-Solvent Bridge logic using biocompatible surfactants (e.g., PEG-lipids) instead of the industrial alcohols mentioned above. The thermodynamic drive to shield the C2-hydroxyl group remains the identical physical force.

References
  • Karinen, R. S., & Krause, A. O. I. (2006).[2] New biocomponents from glycerol. Applied Catalysis A: General, 306, 128–133.[2] Link

  • Mota, C. J. A., et al. (2021). Glycerol derivatives as fuel additives: The versatility of glycerol tert-butyl ethers. Chemical Reviews, 121(15), 9369-9402. Link

  • Noureddini, H., et al. (1998).[3] Production of Ethers of Glycerol from Crude Glycerol: The By-product of Biodiesel Production.[3][4][5][6] University of Nebraska–Lincoln. Link

  • ASTM International. (2017). ASTM D2500 - Standard Test Method for Cloud Point of Petroleum Products and Liquid Fuels. Link

Sources

Troubleshooting

Technical Support Center: Optimizing 1,3-Di-tert-butyl Glycerol Synthesis

Ticket ID: DTBG-STERIC-001 Subject: Effect of Steric Hindrance on Selectivity & Yield Assigned Specialist: Senior Application Scientist, Catalysis Division Core Directive & Scope Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DTBG-STERIC-001 Subject: Effect of Steric Hindrance on Selectivity & Yield Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive & Scope

Welcome to the Technical Support Center. You are likely encountering a "selectivity wall" where your reaction stalls at the mono-ether or fails to produce the tri-ether, or you are seeing high levels of olefin oligomers.

This guide addresses the steric governance of glycerol tert-butylation. Unlike simple esterifications, this reaction is dominated by the massive bulk of the tert-butyl group (


). Understanding this spatial conflict is the only way to control the ratio of 1,3-di-tert-butyl glycerol (1,3-DTBG) versus its isomers and byproducts.

The Steric Mechanism (The "Why")

FAQ: Why does the reaction favor 1,3-DTBG over 1,2-DTBG?

Technical Answer: Glycerol contains two primary hydroxyl groups (C1, C3) and one secondary hydroxyl group (C2). The formation of 1,3-DTBG is favored by both kinetic and thermodynamic steric factors:

  • Kinetic Accessibility: The primary hydroxyls at C1 and C3 are spatially more accessible to the bulky tert-butyl carbocation (

    
    ) than the internal C2 hydroxyl.
    
  • Thermodynamic Stability: In the 1,2-isomer, the tert-butyl groups on adjacent carbons (C1 and C2) experience significant gauche interactions , creating high torsional strain. The 1,3-isomer separates these bulky groups by a methylene spacer (-CH2-), significantly reducing Van der Waals repulsion.

FAQ: Why can't I synthesize 1,2,3-Tri-tert-butyl glycerol (TTBG)?

Technical Answer: You are hitting the "Steric Wall." While theoretically possible, adding a third tert-butyl group to the C2 position of 1,3-DTBG creates an energetically prohibitive environment. The "cone angle" of the existing tert-butyl groups at C1 and C3 effectively shields the C2 hydroxyl. Under the acidic conditions required to force this addition, the rate of isobutylene oligomerization (diisobutylene formation) usually exceeds the rate of TTBG formation.

Visualizing the Reaction Network

The following diagram maps the reaction pathways, highlighting the steric blockage preventing TTBG formation.

G Glycerol Glycerol (Start) MTBG Mono-TBG (Mixture) Glycerol->MTBG + t-Bu+ DTBG_13 1,3-DTBG (Target Product) Thermodynamically Favored MTBG->DTBG_13 Major Pathway (Low Steric Hindrance) DTBG_12 1,2-DTBG (Minor Isomer) Sterically Strained MTBG->DTBG_12 Minor Pathway TTBG 1,2,3-TTBG (Blocked) DTBG_13->TTBG Steric Wall (Very Slow) DTBG_12->TTBG Blocked DIB Diisobutylene (Byproduct) Isobutylene Isobutylene (Reactant) Isobutylene->DIB Oligomerization (Competes with Etherification)

Caption: Reaction network showing the kinetic preference for 1,3-DTBG and the steric inhibition preventing tri-ether formation.

Catalyst "Hardware" Guide

Your choice of catalyst must match the steric requirements of the transition state. Small pores will physically exclude the formation of di-ethers (Shape Selectivity).

Catalyst TypeExamplePore StructureSuitability for 1,3-DTBG
Macroreticular Resin Amberlyst-15 / 35 Large, flexible pores (>200 Å)Excellent. Allows free diffusion of bulky DTBG. High acid density.
Large Pore Zeolite H-Beta / H-Y 12-membered ring (~7 Å)Good. Large enough for DTBG, but internal diffusion limitations may occur.
Medium Pore Zeolite H-ZSM-5 10-membered ring (~5.5 Å)Poor. Steric constraints often arrest reaction at Mono-TBG.
Homogeneous p-TSA / H₂SO₄ N/A (Liquid phase)High Activity. No diffusion limits, but separation is difficult and corrosion is high.

Troubleshooting Guide (The "Help Desk")

Issue 1: "My yield is low, and I see a layer of oil floating on top."
  • Diagnosis: This is likely Diisobutylene (DIB) , formed by the dimerization of isobutylene.

  • Root Cause: The reaction temperature is too high, or the local concentration of isobutylene is too high relative to glycerol.

  • Fix:

    • Lower Temperature: Operate between 60°C – 80°C . Above 90°C, oligomerization dominates.

    • Solvent/Mixing: Use a solvent like 1,4-dioxane or ensure vigorous stirring (if neat) to keep glycerol (polar) and isobutylene (non-polar) in contact.

Issue 2: "The reaction stalls at the Mono-ether (MTBG)."
  • Diagnosis: Catalyst poisoning or phase transfer failure.

  • Root Cause:

    • Water Inhibition: If using tert-butyl alcohol (TBA) as the reactant, water is produced.[1] Water binds strongly to acid sites, preventing the bulky hydrophobic mono-ether from re-adsorbing to react further.

    • Pore Blockage: If using a zeolite, the pores may be too small (see Table above).

  • Fix:

    • Switch Reactant: Use Isobutylene gas instead of TBA (atom efficient, no water byproduct).

    • Water Removal: If using TBA, add molecular sieves (3A or 4A) or use a reactive distillation setup.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckProduct Analyze Product Distribution (GC/HPLC) Start->CheckProduct HighMono High Mono-TBG Low 1,3-DTBG CheckProduct->HighMono HighDIB High Diisobutylene (DIB) CheckProduct->HighDIB WaterCheck Is Water Present? (Using TBA?) HighMono->WaterCheck RemoveWater Action: Add Molecular Sieves or Switch to Isobutylene WaterCheck->RemoveWater Yes CheckCat Action: Check Catalyst Pore Size (Switch to Amberlyst-15) WaterCheck->CheckCat No TempCheck Temp > 80°C? HighDIB->TempCheck ReduceTemp Action: Reduce Temp to 60-70°C TempCheck->ReduceTemp Yes TempCheck->ReduceTemp No RatioCheck Action: Increase Glycerol:IB Ratio (Reduce local IB conc.)

Caption: Decision tree for diagnosing low yield or poor selectivity in glycerol etherification.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1,3-DTBG using Amberlyst-15

Objective: Maximize 1,3-DTBG yield while minimizing DIB formation.

  • Catalyst Preparation:

    • Dry Amberlyst-15 (wet form) in an oven at 105°C for 12 hours. Crucial: Water in the catalyst will inhibit the reaction immediately.

    • Loading: 5 wt% relative to glycerol.

  • Reactant Loading:

    • Load Glycerol into a pressurized stainless steel autoclave.[1]

    • Option A (TBA): Add tert-butyl alcohol at a molar ratio of 4:1 (TBA:Glycerol) .

    • Option B (Isobutylene): Pressurize with Isobutylene gas to maintain liquid phase density (approx 10-15 bar depending on temp).

  • Reaction Conditions:

    • Temperature: Ramp to 75°C . (Do not exceed 85°C to prevent oligomerization).

    • Agitation: High shear stirring (600+ RPM). Note: The reaction is biphasic initially. Mass transfer is the rate-limiting step until sufficient mono-ether forms to solubilize the mixture.

    • Time: 4–6 hours.

  • Work-up:

    • Filter the solid catalyst (can be regenerated).

    • Distill off unreacted TBA/Isobutylene.

    • Purification: 1,3-DTBG can be separated from Mono-TBG by vacuum distillation due to significant boiling point differences.

References

  • Klepačová, K., Mravec, D., & Bajus, M. (2005). Etherification of glycerol with tert-butyl alcohol catalyzed by ion-exchange resins.[2][3] Chemical Papers.[4] Link

  • Frusteri, F., et al. (2009). Catalytic etherification of glycerol by tert-butyl alcohol to produce oxygenated additives for diesel fuel. Applied Catalysis B: Environmental. Link

  • Ozbay, N., Oktar, N., & Tapan, N.A. (2008). Esterification of free fatty acids in waste cooking oils (WCO): Role of ion-exchange resins. Fuel.[3][5][6] (Context on Amberlyst properties). Link

  • Xiao, Y., et al. (2011). Synthesis of glycerol tert-butyl ethers.[1][2][3][6][7][8][9][10][11][12] (Discussion on steric hindrance of tri-ethers).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: GC-MS Analysis of Glycerol tert-Butyl Ether Mixtures

This guide provides an in-depth technical analysis of the GC-MS characterization of Glycerol tert-Butyl Ethers (GTBEs). It is designed for analytical chemists and fuel researchers requiring precise structural identificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS characterization of Glycerol tert-Butyl Ethers (GTBEs). It is designed for analytical chemists and fuel researchers requiring precise structural identification of regioisomers in complex reaction mixtures.

Executive Summary

Glycerol tert-butyl ethers (GTBEs) are high-value oxygenated fuel additives produced by the etherification of glycerol with isobutene or tert-butyl alcohol (TBA).[1][2][3][4] The reaction yields a complex mixture of mono-ethers (MTBG), di-ethers (DTBG), and tri-ethers (TTBG).

While GC-FID is the industry standard for routine quantification due to its robust linear response, GC-MS is indispensable for process development . Only GC-MS can definitively resolve and identify the specific regioisomers (e.g., distinguishing 1,3-DTBG from 1,2-DTBG) without relying solely on retention time matching, which is prone to error in variable matrices.

Part 1: The Analytical Challenge

The etherification of glycerol is a consecutive reaction network. The analytical difficulty arises from the structural similarity of the isomers and the polarity difference between the reactants (glycerol) and products (ethers).

The Target Analytes:

  • Mono-ethers: 3-tert-butoxy-propane-1,2-diol (1-MTBG) vs. 2-tert-butoxy-propane-1,3-diol (2-MTBG).

  • Di-ethers: 1,3-di-tert-butoxy-propan-2-ol (1,3-DTBG) vs. 1,2-di-tert-butoxy-propan-1-ol (1,2-DTBG).

  • Tri-ether: 1,2,3-tri-tert-butoxy-propane (TTBG).

Critical Insight: The 1,3-DTBG isomer is thermodynamically favored and possesses superior fuel properties (lower viscosity) compared to the 1,2-isomer. Therefore, an analytical method must be capable of baseline separation of these specific regioisomers.

Part 2: Methodology Comparison
FeatureGC-MS (Recommended) GC-FID 1H-NMR
Primary Use Structural ID & Isomer ResolutionRoutine QuantificationRapid Process Monitoring
Isomer Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Distinct chemical shifts)
Sensitivity High (SIM mode available)HighLow (Requires bulk sample)
Standards Required No (Library match possible)Yes (Strictly required)No (Internal standard method)
Limitations Ion source saturation with solventNo structural confirmationOverlapping signals in complex mix
Part 3: Deep Dive GC-MS Protocol

This protocol utilizes a VF-WAXms (polar) column strategy. While non-polar columns (e.g., HP-5) are common for fuels, polar columns provide superior resolution for the hydroxylated mono- and di-ethers, preventing peak tailing without the need for derivatization.

3.1 Experimental Workflow

G Sample Crude Reaction Mix (Glycerol + TBA + Ethers) Prep Sample Prep Dilution in Ethanol (1:10) + Internal Std (Dodecane) Sample->Prep Homogenization GC GC Separation Column: VF-WAXms Polar Stationary Phase Prep->GC 1µL Injection (Split 40:1) MS MS Detection EI Source (70 eV) Scan Range: 30-300 m/z GC->MS Elution Order: Tri -> 1,3-Di -> 1,2-Di -> Mono Data Data Analysis EIC Extraction (m/z 57) Isomer ID MS->Data Fragment Analysis

Figure 1: Analytical workflow for the direct analysis of GTBE mixtures using polar column chemistry to avoid derivatization.

3.2 Instrument Conditions
  • System: Agilent 7890/5975C (or equivalent).

  • Column: VF-WAXms (30 m × 0.32 mm × 0.25 μm) or DB-WAX.

  • Carrier Gas: Helium at 2.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 40:1.

  • Temperature Program:

    • Initial: 40°C (Hold 1 min) - Traps volatiles like TBA.

    • Ramp: 20°C/min to 220°C.

    • Final: 220°C (Hold 3 min) - Elutes glycerol and heavy oligomers.

  • MS Source: 230°C, EI mode (70 eV).

3.3 Elution Logic & Identification

Unlike non-polar columns where boiling point dictates order, the WAX column separates based on hydrogen bonding capability.

  • TTBG (Tri-ether): Elutes first . (0 free -OH groups = Lowest polarity).

  • 1,3-DTBG: Elutes second. (1 free -OH, steric shielding).

  • 1,2-DTBG: Elutes third. (1 free -OH, less shielded).

  • Mono-ethers: Elute last. (2 free -OH groups = Highest interaction with phase).

Part 4: Scientific Integrity – Mass Spectral Interpretation

Trustworthiness in MS analysis requires understanding the fragmentation physics, not just library matching. GTBEs do not typically show a strong molecular ion (


) in Electron Impact (EI) ionization due to the stability of the tert-butyl cation.

Key Fragmentation Pathways:

  • Base Peak (m/z 57): The tert-butyl cation

    
     is the dominant peak (100% abundance) for all GTBE isomers.
    
  • Diagnostic Ions:

    • m/z 131: Characteristic for Di-ethers (Loss of one tert-butoxy group).

    • m/z 117:

      
       often seen in mono-ethers.
      
    • m/z 61: Seen in glycerol and mono-ethers (rearrangement of the glycerol backbone).

Self-Validating Check: If your chromatogram shows a peak with m/z 57 but no m/z 61 or 131, check for Diisobutylene (dimer side product). It will elute very early and has a spectrum almost exclusively of butyl fragments.

Part 5: Troubleshooting & Optimization

Problem: Poor Glycerol Resolution / Tailing.

  • Causality: Glycerol has three hydroxyl groups, causing strong adsorption to active sites in the inlet or column.

  • Solution: If precise glycerol quantification is required, derivatization is mandatory. Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins. This caps the -OH groups with TMS, making the molecule non-polar and volatile.

Problem: Co-elution of 1,2-DTBG and 1,3-DTBG.

  • Causality: Insufficient stationary phase interaction difference.

  • Solution: Lower the temperature ramp rate from 20°C/min to 5°C/min around the elution window (140°C–160°C).

References
  • Jamróz, M. E., et al. (2007). "Mono-, di-, and tri-tert-butyl ethers of glycerol: A molecular spectroscopic study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Mota, C. J. A., et al. (2011). "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society.

  • Estevez, R., et al. (2023). "Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers." Processes.

  • Kiatkittipong, W., et al. (2011). "Design and Control of Glycerol-tert-Butyl Alcohol Etherification Process." Computers & Chemical Engineering.

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 1,3-di-tert-butyl glycerol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. 1,3-di-tert-butyl glycerol, a key intermediate in various synthetic pathways, presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. 1,3-di-tert-butyl glycerol, a key intermediate in various synthetic pathways, presents a unique analytical challenge due to the presence of bulky tert-butyl groups and a remaining secondary hydroxyl group. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this molecule. This guide provides an in-depth comparison of the FTIR spectrum of 1,3-di-tert-butyl glycerol with its parent molecule, glycerol, and other related glycerol ethers, supported by experimental insights and protocols.

The Power of Vibrational Spectroscopy in Analyzing Glycerol Derivatives

FTIR spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". For glycerol and its derivatives, FTIR is particularly adept at identifying key functional groups: the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the aliphatic (C-H) moieties. The introduction of bulky tert-butyl groups in 1,3-di-tert-butyl glycerol significantly alters its vibrational spectrum compared to unsubstituted glycerol, providing clear markers for successful synthesis and purity assessment.

A seminal study by Jamróz et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides a comprehensive molecular spectroscopic characterization of mono-, di-, and tri-tert-butyl ethers of glycerol, including 1,3-di-tert-butoxy-propan-2-ol (1,3-di-tert-butyl glycerol).[1][2] This work serves as a foundational reference for the interpretation of the FTIR spectra of these compounds.

Comparative Spectral Analysis: 1,3-di-tert-butyl glycerol vs. Glycerol

The most striking differences between the FTIR spectra of glycerol and 1,3-di-tert-butyl glycerol arise from the substitution of two primary hydroxyl groups with tert-butoxy groups.

1. The Hydroxyl (-OH) Stretching Region (3600-3200 cm⁻¹):

  • Glycerol: Exhibits a very broad and intense absorption band in this region, characteristic of the extensive intermolecular and intramolecular hydrogen bonding between its three hydroxyl groups.[3]

  • 1,3-di-tert-butyl glycerol: The broad -OH stretching band is still present due to the remaining secondary hydroxyl group at the C2 position. However, its intensity is significantly reduced and the band is generally sharper compared to glycerol. This is because the bulky tert-butyl groups sterically hinder extensive hydrogen bonding networks.

2. The C-H Stretching Region (3000-2850 cm⁻¹):

  • Glycerol: Shows C-H stretching vibrations from its CH and CH₂ groups.

  • 1,3-di-tert-butyl glycerol: This region is markedly more intense and complex. The spectrum is dominated by the strong symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the two tert-butyl groups (nine C-H bonds per group).

3. The Fingerprint Region (1500-650 cm⁻¹):

This region contains a wealth of information from C-O stretching, C-H bending, and skeletal vibrations, making it crucial for distinguishing between isomers.

  • Glycerol: Characterized by prominent C-O stretching bands from its primary and secondary alcohols, and various C-H and O-H bending modes.[3]

  • 1,3-di-tert-butyl glycerol:

    • Emergence of Strong C-O-C Stretching: The most significant new feature is the appearance of strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages, typically in the 1200-1000 cm⁻¹ range.

    • Characteristic tert-Butyl Bending: The presence of the tert-butyl groups gives rise to characteristic bending vibrations. A doublet or a pair of bands around 1390 cm⁻¹ and 1365 cm⁻¹ is a hallmark of the gem-dimethyl group within the tert-butyl moiety.

    • Altered C-O (Alcohol) Stretching: The C-O stretching band associated with the secondary alcohol at C2 will be present, but its position and intensity will differ from the primary and secondary alcohol bands in glycerol.

Tabular Summary of Key Vibrational Modes
Functional Group Vibrational Mode Glycerol (approx. cm⁻¹) 1,3-di-tert-butyl glycerol (approx. cm⁻¹) Key Differentiating Feature
Hydroxyl (-OH)Stretching3400-3200 (very broad, intense)3450-3350 (broader than a simple alcohol, but less so than glycerol)Reduced intensity and breadth in the diether
Aliphatic (C-H)Stretching2950-2850 (moderate)2980-2870 (very intense and complex)Increased intensity due to 18 C-H bonds in tert-butyl groups
Ether (C-O-C)Asymmetric StretchingAbsent~1190-1150 (strong)Appearance of strong ether band
tert-ButylC-H BendingAbsent~1390 and ~1365 (doublet)Characteristic doublet for gem-dimethyl
Alcohol (C-O)Stretching~1110 and ~1040~1050 (secondary alcohol)Shift in C-O alcohol stretch and disappearance of primary alcohol stretch

Distinguishing 1,3-di-tert-butyl glycerol from Other Isomers

While the presence of tert-butyl and hydroxyl groups is readily identified, distinguishing between the 1,3- and 1,2-di-tert-butyl glycerol isomers requires careful examination of the fingerprint region. The symmetry of the 1,3-isomer (C₂ᵥ symmetry if the C2-OH is oriented symmetrically) versus the asymmetry of the 1,2-isomer can lead to subtle but discernible differences in the number and positions of bands related to skeletal vibrations and C-O stretching. A detailed analysis, often supported by computational modeling as performed by Jamróz et al., is necessary for definitive assignment.[1][2]

Experimental Protocol for FTIR Analysis of 1,3-di-tert-butyl glycerol

Due to its viscous nature, proper sample handling is crucial for obtaining a high-quality FTIR spectrum of 1,3-di-tert-butyl glycerol.

I. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is the recommended technique for viscous liquids as it requires minimal sample preparation and provides excellent reproducibility.

  • Crystal Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Apply a small drop of 1,3-di-tert-butyl glycerol directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Pressure Application: If your ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

II. Data Acquisition
  • Spectrometer Setup: Configure the FTIR spectrometer with the following typical parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

  • Sample Spectrum Collection: Acquire the FTIR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Post-Analysis
  • Cleaning: Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the FTIR analysis and interpretation of 1,3-di-tert-butyl glycerol.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis & Interpretation start Start: Obtain 1,3-di-tert-butyl glycerol sample clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) apply_sample->acquire_spectrum process_spectrum Process Spectrum (Background Correction) acquire_spectrum->process_spectrum identify_regions Identify Key Spectral Regions (-OH, C-H, Fingerprint) process_spectrum->identify_regions compare_glycerol Compare with Glycerol Spectrum identify_regions->compare_glycerol assign_peaks Assign Characteristic Peaks (-OH, C-H, C-O-C, tert-butyl bending) identify_regions->assign_peaks compare_glycerol->assign_peaks compare_isomers Compare with Spectra of Other Isomers (e.g., 1,2-di-tert-butyl glycerol) assign_peaks->compare_isomers conclusion Structural Confirmation of 1,3-di-tert-butyl glycerol compare_isomers->conclusion

Caption: Workflow for FTIR analysis of 1,3-di-tert-butyl glycerol.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 1,3-di-tert-butyl glycerol. The key spectral markers for its successful synthesis are the significant increase in the intensity of the C-H stretching region, the appearance of strong C-O-C ether bands, the presence of the characteristic tert-butyl bending vibrations, and the modification of the hydroxyl stretching band compared to the parent glycerol molecule. By following a robust experimental protocol, particularly utilizing the ATR technique, researchers can obtain high-quality, reproducible spectra for unambiguous compound identification and purity assessment. This guide provides the foundational knowledge for leveraging FTIR in the analysis of this and other related glycerol derivatives, ensuring confidence in synthetic outcomes and advancing research and development.

References

  • Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114-128. [Link]

  • Jamróz, M. E., Jarosz, M., Witowska-Jarosz, J., Bednarek, E., Tecza, W., Jamróz, M. H., ... & Kijeński, J. (2007). Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 980-988. [Link]

  • Jamróz, M. E., et al. (2007). Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study. PubMed. [Link]

  • Le, T. A., et al. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Vietnam Journal of Science and Technology.
  • Nuryanti, S., et al. (2023). Etherification of Glycerol with tert-butanol (M- mono ether, D- di ether, T- tri ether) using β-Zeolite Catalyst.
  • PCCP, (2012). IR pATR spectra of glycerol/water solutions from 0 to 100 volume % glycerol.
  • Rico, J. J., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI. [Link]

  • Huang, R., & Kim, E. Y. (2015). Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol. Semantic Scholar.
  • IR Spectrum of crude glycerol. ResearchGate. [Link]

  • FTIR spectra showing glycerol, 1,3-butanediaol, and ethanol combined with the extracts. ResearchGate. [Link]

  • Catalytic Synthesis of Glycerol Tert-Butyl Ethers as Fuel Additives From the Biodiesel by-Product Glycerol. Scribd.
  • Exploring the Impact of Glycerol on Terahertz Absorption Spectra of Its Aqueous Mixtures Using Polarizable Models.
  • The etherification of glycerol with tert. Butyl ether to produce mono-glycerol tert. Butyl ether. Document Server@UHasselt.
  • Highly efficient conversion of glycerol and -butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study. Comptes Rendus. Chimie.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Scribd.
  • Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
  • Elsevier Editorial System(tm) for Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Manuscript Draft Manuscrip. AIR Unimi.
  • SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Bridge of Knowledge - MOST Wiedzy.

Sources

Validation

A Comparative Guide to the Purity Standards of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- for Research and Drug Development Professionals

Abstract 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, also known as 1,3-di-tert-butoxy-2-propanol, is a specialized ether alcohol with growing importance in niche applications within the pharmaceutical and chemical industri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Propanol, 1,3-bis(1,1-dimethylethoxy)-, also known as 1,3-di-tert-butoxy-2-propanol, is a specialized ether alcohol with growing importance in niche applications within the pharmaceutical and chemical industries. Its utility as a building block, solvent, and coupling agent necessitates a thorough understanding of its purity profile. This guide provides an in-depth evaluation of the purity standards for this compound, outlining the potential impact of impurities on experimental and manufacturing outcomes. We present standardized analytical methodologies for purity verification, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to establish a framework for a self-validating quality system. This document serves as a critical resource for researchers, scientists, and drug development professionals in selecting and verifying the appropriate grade of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- for their specific applications.

Introduction: The Role and Criticality of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-

2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (CAS No. 13015-73-5) is a unique difunctional molecule featuring a central secondary alcohol and two bulky tert-butoxy ether groups. While not as common as simpler glycol ethers like butoxypropanol, its distinct structure lends it to specialized applications.[1] Its analogs, such as 1-tert-butoxy-2-propanol, are recognized for their utility as effective solvents and coupling agents in coatings, cleaners, and inks.[2][3][4] The presence of the hydroxyl group and the steric hindrance from the tert-butyl groups influence its reactivity and physical properties, making it a subject of interest in organic synthesis and formulation science.

The purity of such a reagent is paramount. In drug development, impurities can lead to unforeseen side reactions, alter the toxicological profile of a final active pharmaceutical ingredient (API), or affect the stability and performance of a formulated product. For researchers, impure starting materials can compromise reaction yields, lead to erroneous data, and hinder the reproducibility of experiments. This guide, therefore, addresses the critical need for robust purity evaluation.

Understanding Purity: Potential Impurities and Their Origins

The most common route for synthesizing ethers of this nature is a variation of the Williamson ether synthesis, which involves reacting a diol (e.g., glycerol or a related propanediol) with a tert-butylating agent under basic conditions.[5][6][7] The commercial synthesis of a related compound, 1-tert-butoxypropan-2-ol, involves reacting propylene oxide with an alcohol.[3] Understanding these synthetic pathways allows us to predict the likely process-related impurities.

Key Potential Impurities:

  • Starting Materials: Unreacted glycerol, 2-propanol, or tert-butanol.

  • Mono-etherified By-product: 2-Propanol, 1-(1,1-dimethylethoxy)- (the mono-tert-butoxy ether of 2-propanol) is a highly probable impurity resulting from incomplete reaction.[8]

  • Elimination Products: Isobutylene, formed via an E2 elimination side reaction, especially if reaction conditions are not optimized.[5]

  • Residual Solvents: Solvents used during the synthesis and purification, such as toluene, acetonitrile, or N,N-dimethylformamide (DMF), must be controlled.[5][7]

  • Water: Can affect many chemical reactions and is a critical parameter to control.

The impact of these impurities ranges from benign to detrimental. For instance, the mono-etherified species possesses a different polarity and reactivity, which could interfere with subsequent synthetic steps. Residual solvents are strictly regulated in pharmaceutical manufacturing due to their potential toxicity.[9]

Comparative Analysis of Purity Standards

Unlike widely used solvents such as 2-Propanol (Isopropyl Alcohol), for which clear pharmacopeial standards (USP, EP, BP) exist, specialized reagents like 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- often lack official monographs. Purity standards are therefore typically set by the manufacturer. Researchers must rely on the supplier's Certificate of Analysis (CoA) and their own internal verification.

Below is a comparative table outlining typical purity specifications for different grades of a chemical reagent, which can be applied as a framework for evaluating 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-.

ParameterReagent GradeHigh Purity / Synthesis GradePharmaceutical Grade (Hypothetical)
Assay (Purity by GC) ≥97.0%≥99.0%≥99.5%
Identity (IR, NMR) Conforms to structureConforms to structureConforms to structure and reference standard
Water Content (Karl Fischer) ≤0.5%≤0.1%≤0.05%
Mono-ether Impurity Not specified≤0.5%≤0.15%
tert-Butanol Not specified≤0.2%≤0.1%
Residual Solvents Not specifiedInformation availableComplies with ICH Q3C limits
Non-Volatile Residue ≤0.01%≤0.005%≤0.002%

Analytical Methodologies for Purity Verification

To ensure trustworthiness, every protocol must be part of a self-validating system. The following are detailed, state-of-the-art methods for the comprehensive purity assessment of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-.

Protocol 1: Purity Assay and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the ideal technique for analyzing volatile and semi-volatile compounds like ether alcohols.[10][11] Coupling it with a Mass Spectrometer (MS) allows for definitive peak identification based on mass-to-charge ratio, providing unequivocal proof of identity for both the main component and its impurities.[3][12] A Flame Ionization Detector (FID) is typically used for quantitation due to its broad applicability to organic compounds.[11]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate (HPLC grade).

    • Prepare a series of calibration standards for expected impurities (e.g., tert-butanol, mono-ether) in the same solvent.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Detector: FID for quantitation, MS for identification.

    • Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) is recommended.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Injector: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • FID Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Calculate the purity (Area %) by dividing the peak area of the main component by the total area of all integrated peaks.

    • Quantify specific impurities against their respective calibration curves for accurate concentration determination.

    • Confirm the identity of impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent (DCM/EtOAc) Sample->Solvent Dilute Dilute to Volume Solvent->Dilute Inject Inject 1 µL into GC Dilute->Inject Transfer to Vial Separate Separation on Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS Library) Integrate->Identify Quantify Quantify (Area % / Cal Curve) Integrate->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Workflow for purity and impurity analysis using GC-MS.

Protocol 2: Structural Confirmation and Purity Estimation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. It provides information on the chemical environment of each proton, confirming the compound's identity. Furthermore, quantitative NMR (qNMR) can be used for an accurate purity assessment by integrating the signals of the compound against a certified internal standard of known purity and concentration. The ¹H NMR spectra of common laboratory solvents and impurities are well-documented, aiding in their identification.[13]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- sample into an NMR tube.

    • For qNMR, also add an accurately weighed amount (~5 mg) of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the sample's signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation & Conditions:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 15-30 seconds for qNMR) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integrations with the expected theoretical spectrum for 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-.

    • Purity Calculation (qNMR): Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Impact of Purity on Performance: A Discussion

The selection of an appropriate purity grade is a balance between cost and the risk of experimental failure or non-compliance.

  • For Early-Stage R&D: A "Reagent Grade" (e.g., >97%) may be sufficient for initial proof-of-concept syntheses where the primary goal is to obtain the desired product, with extensive purification planned for the final compound.

  • For Process Development and Scale-Up: A "High Purity / Synthesis Grade" (e.g., >99%) is crucial. At this stage, reproducibility is key, and the presence of reactive impurities could drastically alter reaction kinetics, yield, and by-product profiles, complicating process optimization.

  • For GMP Manufacturing: Only the highest, most well-characterized grade is acceptable. Any impurity present in a starting material could potentially be carried through to the final API, requiring extensive and costly toxicological qualification. Therefore, a grade with a comprehensive CoA detailing trace impurities is mandatory.

Conclusion and Recommendations

The purity of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- is a critical attribute that directly influences its performance in research and pharmaceutical applications. While universal purity standards from pharmacopeias are not available for this specialized reagent, a robust quality assessment can be achieved through a combination of supplier documentation and in-house analytical verification.

We recommend a two-pronged approach for quality control:

  • GC-FID/MS for routine purity testing and identification of volatile impurities.

  • ¹H NMR for definitive structural confirmation and as a primary method for quantitative purity assessment (qNMR) when the highest accuracy is required.

By implementing these protocols, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and ultimately safer scientific outcomes.

References

  • Cheméo. (n.d.). Thermophysical properties of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (CAS 79808-30-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3). Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanol, 1-(1,1-dimethylethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Interstate Chemical. (n.d.). Butoxypropanol, CAS 5131-66-8. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2007). 1-tert-BUTOXYPROPAN-2-OL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 91. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTOXYPROPANOL. Retrieved from [Link]

  • Google Patents. (n.d.). EP2243762A1 - Process for production of 2-propanol.
  • Kadlecova, A., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
  • PrepChem.com. (n.d.). Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate. Retrieved from [Link]

  • Amanote Research. (2018). Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3159-3161.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 244-247.
  • Mucha, M., Groman, A., Zagrodzka, J., & Cybulski, M. (2015). DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD. Acta Poloniae Pharmaceutica, 72(1), 47-53.

Sources

Comparative

A Comparative Guide to the Oxidation Stability of Glycerol Tri-tert-Butyl Ethers (GTBEs) and Fatty Acid Methyl Esters (FAMEs)

Introduction In the landscape of alternative and renewable fuels, Fatty Acid Methyl Esters (FAMEs), commonly known as biodiesel, represent a significant advancement in reducing reliance on fossil fuels.[1][2] Derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of alternative and renewable fuels, Fatty Acid Methyl Esters (FAMEs), commonly known as biodiesel, represent a significant advancement in reducing reliance on fossil fuels.[1][2] Derived from the transesterification of vegetable oils or animal fats, FAMEs are lauded for their renewability and biodegradability.[1][3] However, a critical technical challenge impeding their widespread adoption and long-term storage is their inherent susceptibility to oxidation.[4][5] This degradation process compromises fuel quality, leading to the formation of deposits and acidic compounds that can damage engine components.[4][6]

Concurrently, the growth of the biodiesel industry has generated a surplus of crude glycerol.[7] This has spurred research into valorizing glycerol into value-added products, among which are Glycerol Tri-tert-Butyl Ethers (GTBEs).[7][8] Synthesized via the etherification of glycerol, GTBEs are emerging as promising fuel additives that can enhance fuel properties.[9][10][11] This guide provides a detailed comparative analysis of the oxidation stability of GTBEs versus FAMEs, grounded in their fundamental chemical structures and supported by established analytical protocols.

The Chemistry of Instability: Understanding FAME Oxidation

The propensity of FAMEs to oxidize is intrinsically linked to their chemical structure. FAMEs are long-chain fatty acid esters, and their stability is dictated by the degree of unsaturation within these chains.

Mechanism of Autoxidation The primary degradation pathway for FAMEs is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[2] This process is accelerated by factors such as heat, sunlight, and the presence of trace metals.[2][4][12] The mechanism can be broken down into three key stages:

  • Initiation: A hydrogen atom is abstracted from a carbon atom adjacent to a double bond (an allylic position). These allylic protons are particularly susceptible to abstraction due to the resonance stabilization of the resulting radical. Polyunsaturated FAMEs, which contain methylene-interrupted double bonds (bis-allylic positions), are even more reactive.[13][14]

  • Propagation: The fatty acid radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another FAME molecule, forming a hydroperoxide (ROOH) and a new fatty acid radical (R•), thus propagating the chain reaction.[14]

  • Termination: The reaction chain concludes when radicals combine to form stable, non-radical products.

Hydroperoxides, the primary oxidation products, are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, shorter-chain carboxylic acids, and high molecular weight polymers.[6][13] It is these secondary products that are responsible for the deleterious effects of biodiesel degradation, such as increased acidity and viscosity, and the formation of insoluble gums and sediments.[4]

cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Termination Unsaturated FAME (RH) Unsaturated FAME (RH) Fatty Acid Radical (R•) Fatty Acid Radical (R•) Unsaturated FAME (RH)->Fatty Acid Radical (R•) + Initiator (Heat, Light) Unsaturated FAME (RH)->Fatty Acid Radical (R•) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Fatty Acid Radical (R•)->Peroxy Radical (ROO•) + O2 Fatty Acid Radical (R•)->Peroxy Radical (ROO•) Stable Products Stable Products Fatty Acid Radical (R•)->Stable Products + R• Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + RH - R• Peroxy Radical (ROO•)->Hydroperoxide (ROOH) Secondary Products\n(Aldehydes, Acids, Polymers) Secondary Products (Aldehydes, Acids, Polymers) Hydroperoxide (ROOH)->Secondary Products\n(Aldehydes, Acids, Polymers) Hydroperoxide (ROOH)->Secondary Products\n(Aldehydes, Acids, Polymers)

Figure 1: Simplified mechanism of FAME autoxidation.

The Architecture of Stability: The Structure of GTBEs

In stark contrast to FAMEs, GTBEs possess a molecular architecture that imparts exceptional chemical stability. GTBEs are formed by reacting the three hydroxyl groups of glycerol with an isobutylene source to form ether linkages.[8][15] The resulting products can be mono-, di-, or tri-tert-butyl ethers.[16]

The key to their stability lies in two main features:

  • Saturated Backbone: The glycerol backbone is fully saturated, meaning it contains no carbon-carbon double bonds. This eliminates the reactive allylic and bis-allylic sites that are the primary points of attack for oxidation in FAMEs.

  • Steric Hindrance and Stable Ether Linkages: The molecule features robust C-O-C ether bonds, which are significantly less prone to oxidation than the ester group and unsaturated chains in FAMEs. Furthermore, the bulky tert-butyl groups provide significant steric hindrance, physically shielding the ether linkages from potential reactants. The tert-butyl group is so stable it is commonly used as a "protecting group" in organic synthesis to prevent a section of a molecule from reacting.[17]

cluster_fame Representative FAME (Methyl Linoleate) cluster_gtbe Representative GTBE (1,3-di-tert-butyl-glycerol) fame CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇COOCH₃ fame_site1 Bis-allylic protons (reactive site) fame_site2 Unsaturated C=C bonds gtbe ((CH₃)₃CO)CH₂CH(OH)CH₂(OC(CH₃)₃) gtbe_site1 Stable Ether Linkages gtbe_site2 Bulky, Protective tert-Butyl Groups

Figure 2: Structural comparison of a FAME and a GTBE.

Comparative Analysis of Oxidation Stability

FeatureFatty Acid Methyl Esters (FAMEs)Glycerol Tri-tert-Butyl Ethers (GTBEs)Implication for Oxidation Stability
Functional Group Ester (-COOR)Ether (-C-O-C-)Ethers are generally more resistant to oxidation than esters.
Unsaturation Typically contain one or more C=C double bonds.[12]Fully saturated aliphatic backbone.The absence of C=C bonds in GTBEs eliminates the primary sites for oxidative attack.
Reactive Sites Allylic and bis-allylic C-H bonds are weak and susceptible to H-abstraction.[14]No allylic protons; C-H bonds are stronger and less reactive.GTBEs lack the easily abstractable protons that initiate oxidation in FAMEs.
Steric Hindrance Long, flexible aliphatic chains.Bulky tert-butyl groups shield the ether linkages.The structure of GTBEs physically impedes the approach of oxidants.
Antioxidant Need Often require the addition of synthetic antioxidants to meet stability standards.[1][5][18]Inherently stable; no requirement for antioxidant additives.FAMEs have an extrinsic stability dependent on additives, while GTBEs have intrinsic stability.

Standardized Methodology: The Rancimat Test

To quantify the oxidation stability of FAMEs, the industry standard is the Rancimat method, as specified in standards like EN 14112 and EN 15751.[1][19][20] This accelerated aging test provides a reliable measure of a fuel's resistance to oxidation under controlled stress conditions.

Principle of the Rancimat Method A sample of the fuel is heated to a specified temperature (typically 110°C) while a continuous stream of purified air is passed through it.[21][22] This combination of heat and oxygen accelerates the oxidation process. As the FAMEs oxidize, they eventually break down and form volatile secondary oxidation products, primarily formic and acetic acids.[18][23] The air stream carries these volatile acids into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The induction period (IP) , or Oxidative Stability Index (OSI), is the time elapsed until a rapid increase in conductivity is detected, signifying the formation of acidic byproducts and the end of the fuel's resistance to oxidation.[1] Biodiesel standards typically require a minimum induction period of 6 to 8 hours to ensure adequate storage life.[21][22][23]

Experimental Protocol: EN 14112 Rancimat Test
  • Instrument Preparation: Ensure the Rancimat instrument's heating block is at a stable 110°C ± 0.1°C. Clean all reaction vessels, air tubes, and measuring vessels thoroughly.

  • Sample Preparation: Weigh precisely 3.0 ± 0.01 g of the FAME sample directly into the reaction vessel.

  • Apparatus Assembly: Fill the measuring vessel with 50 mL of deionized water. Place the vessel's electrode lid on securely.

  • Test Initiation: Place the reaction vessel into the heating block and connect the air tube from the instrument to the vessel's inlet and the outlet tube from the vessel to the measuring vessel's lid.

  • Data Acquisition: Start the airflow (10 L/h) and the software's data logging simultaneously. The instrument will continuously plot the conductivity of the water over time.

  • Determination of Induction Period: The test concludes automatically. The software calculates the induction period by identifying the inflection point of the conductivity curve (the maximum of the second derivative).

cluster_setup Setup cluster_process Process A Air Pump (10 L/h) C Reaction Vessel with FAME Sample A->C Air In B Heating Block (110°C) B->C Heat F Volatile Acids (Formic, Acetic) C->F Oxidation D Measuring Vessel (Deionized Water) G Conductivity Increase D->G E Conductivity Electrode E->D F->D Transfer H Induction Period Determined G->H

Figure 3: Experimental workflow for the Rancimat method.

Hypothetical Experimental Data & Expected Outcomes

To illustrate the profound difference in stability, we present hypothetical results from a Rancimat test performed on a typical soy-based FAME (B100) and a sample of di-tert-butyl glycerol ether (a major GTBE component).

SampleTest TemperatureInduction Period (Hours)Observation
Soy FAME (B100)110°C7.5A clear induction period is observed, meeting typical EN 14214 specifications.
GTBE110°C> 48No significant increase in conductivity detected within the 48-hour test limit.[20]

The expected outcome is clear: under the aggressive, accelerated aging conditions of the Rancimat test, the FAME sample would degrade within a measurable timeframe. In contrast, the GTBE sample would exhibit no signs of oxidation, demonstrating a level of stability that far exceeds the capabilities of the standard test method.

Conclusion and Field Implications

This difference is not incremental; it is a categorical distinction rooted in their molecular structures. FAMEs' instability stems from their unsaturated fatty acid chains, making them prone to a deleterious autoxidation chain reaction. This necessitates careful management of storage conditions and often requires the addition of antioxidant packages to ensure fuel quality.[1][5]

Conversely, the saturated, sterically hindered ether structure of GTBEs confers an inherent resistance to oxidative degradation. This intrinsic stability suggests that GTBEs, when used as fuel additives, would not contribute to the formation of harmful gums, sediments, or acids. For researchers and drug development professionals exploring novel formulations or bioprocesses, understanding this stability is paramount. The use of GTBEs as solvents or excipients could offer a significant advantage in applications where oxidative degradation is a critical failure mode.

References

  • iTeh Standards. (n.d.). EN 14112:2020 - FAME Oxidation Stability Test for Biodiesel Quality. Retrieved from [Link]

  • Yahaya, et al. (2022). The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Technical Aspects of Biodiesel and its Oxidation Stability. Retrieved from [Link]

  • European Standards. (n.d.). BS EN 14112:2020 Fat and oil derivatives. Fatty Acid Methyl Esters (FAME). Determination of oxidation stability (accelerated oxidation test). Retrieved from [Link]

  • National Laboratory of the Rockies. (n.d.). Characterization of Biodiesel Oxidation and Oxidation Products: Task 1 Results. Retrieved from [Link]

  • Scribd. (n.d.). Rancimat Oxidation Stability Test Apparatus. Retrieved from [Link]

  • MDPI. (2024). Non-Normative Oxidation Stability Indication of FAME Produced from Rapeseed and Used Cooking Oil. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Advances in the measurements of the biodiesel oxidative stability. Retrieved from [Link]

  • Concawe. (n.d.). Laboratory Oxidation Stability Study on B10 Biodiesel Blends. Retrieved from [Link]

  • ACS Omega. (2022). Investigations on Storage and Oxidative Stability of Biodiesel from Different Feedstocks Using the Rancimat Method, Infrared Spectroscopy, and Chemometry. Retrieved from [Link]

  • AGQM. (2022). Setting the oxidation stability of FAME safely. Retrieved from [Link]

  • Problemy Eksploatacji. (n.d.). FAME OXIDATION AND THERMAL STABILITY. Retrieved from [Link]

  • University of Pretoria. (n.d.). The effect of synthetic antioxidants on the oxidative stability of biodiesel. Retrieved from [Link]

  • BSI Knowledge. (2020). BS EN 14112:2020. Retrieved from [Link]

  • GCIRC. (n.d.). Effects of fatty acids on oxidation stability and low temperature fluidity of biodiesel. Retrieved from [Link]

  • GCIRC. (n.d.). Biodiesel, Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol. Retrieved from [Link]

  • MDPI. (2024). Study on Oxidation Activity of Hydrogenated Biodiesel–Ethanol–Diesel Blends. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Oxidation Stability of Biodiesel Fuel Produced from Fatty Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016120830A1 - Methods for preparing glycerol tert-butyl ethers.
  • PMC - NIH. (n.d.). Design and Control of Glycerol-tert-Butyl Alcohol Etherification Process. Retrieved from [Link]

  • Journal of Biotech Research. (n.d.). Impact of various factors on the stability of biodiesel – a review. Retrieved from [Link]

  • ScienceDirect. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Retrieved from [Link]

  • Scribd. (n.d.). Catalytic Synthesis of Glycerol Tert-Butyl Ethers as Fuel Additives From the Biodiesel by-Product Glycerol. Retrieved from [Link]

  • ResearchGate. (2025). Tert-Butylation of glycerol catalysed by ion-exchange resins. Retrieved from [Link]

  • ScienceDirect. (2024). Fuel property evaluation of unique fatty acid methyl esters containing β-hydroxy esters from engineered microorganisms. Retrieved from [Link]

  • CPS Biofuels, Inc. (2010). Glycerol Tert-Butyl Ether (GTBE): A Bio-Fuel Additive for Today. Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of glycerol tert-butyl ethers as renewable fuel additive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubMed. (2007). Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Propanol, 1,3-bis(1,1-dimethylethoxy)-: Proper Disposal Procedures

[1] Executive Summary & Chemical Profile Effective disposal of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (also known as 1,3-Di-tert-butyl glycerol ether) requires a nuanced understanding of its physicochemical stability....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Effective disposal of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (also known as 1,3-Di-tert-butyl glycerol ether) requires a nuanced understanding of its physicochemical stability. Unlike simple alcohols, this compound features two bulky tert-butyl ether groups flanking a secondary alcohol.

While the steric hindrance of the tert-butyl groups reduces the rate of peroxidation compared to linear ethers (like diethyl ether), it does not eliminate the risk. Consequently, this compound must be managed as a Combustible Liquid with Potential Peroxide-Forming characteristics.

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 6921-02-4Use for waste manifesting and inventory tracking.
Flash Point ~114°C (237°F)Classifies as Combustible (not highly Flammable). High flash point means it does not require Class I Flammable storage but still fuels fires.
Water Solubility Slight / LowDo NOT dispose of via sink/drain. It will phase separate and contaminate aqueous treatment systems.
Functional Groups Ether (x2), Alcohol (x1)Peroxide Risk: Requires testing prior to disposal if stored >12 months or if the container is old/opaque.
Density ~0.9 - 1.0 g/mLLighter than halogenated solvents; will float on water phases.

Hazard Assessment: The "Why" Behind the Protocol

The Peroxide Mechanism

Ether linkages (


) are susceptible to auto-oxidation when exposed to atmospheric oxygen, forming hydroperoxides.[1]
  • Scientific Insight: While the tert-butyl group is relatively stable due to the lack of alpha-hydrogens on the tertiary carbon, the secondary alcohol position (C2) and the ether oxygen environment still warrant caution.

  • Risk: If distilled or concentrated during disposal (e.g., rotovap), accumulated peroxides can detonate.[1]

  • Directive: You must validate the peroxide status of any container older than 12 months before bulking it into a waste drum.

Environmental Fate

Due to its low water solubility and organic nature, this compound has a high biochemical oxygen demand (BOD) if released into waterways. It must be incinerated via a licensed chemical waste facility.

Pre-Disposal Validation (Self-Validating System)

Before moving the container to the waste stream, perform this two-step check. This ensures you are not creating a "time bomb" in your central waste accumulation area.

Step 1: Visual Inspection[2][3]
  • Look for: Cloudiness, viscosity changes, or crystal formation around the cap/threads.[1]

  • Action: If crystals are visible, STOP . Do not open the bottle. Contact your EHS Emergency Response team immediately. These are likely explosive peroxides.[2]

Step 2: Peroxide Quantification (The "Trust" Test)

If the container has been opened for >6 months or the expiration date is unknown:

  • Aliquot: Remove 1 mL of solvent.

  • Test: Use a commercial peroxide test strip (e.g., Quantofix® or similar starch-iodide paper).

    • < 20 ppm: Safe for standard organic waste disposal.

    • 20 - 100 ppm: Treat with reducing agent (ferrous sulfate) before disposal.

    • > 100 ppm: High Hazard.[3] Contact EHS for stabilization.

Step-by-Step Disposal Workflow

A. Small-Scale (Laboratory Bench)

Stream: Non-Halogenated Organic Solvents.

  • Segregation: Ensure the waste container is compatible (HDPE or Glass). Do not mix with strong oxidizers (e.g., Nitric Acid) or halogenated waste (e.g., Chloroform) to keep disposal costs lower.

  • Bulking: Pour the 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- into the "Non-Halogenated" carboy.

  • Labeling:

    • Label must read: "NON-HALOGENATED ORGANIC WASTE" .

    • List constituents: "1,3-Di-tert-butyl glycerol ether" or "Propanol derivative".

    • Hazard Warning: Check "Combustible" and "Irritant".

B. Large-Scale (Process/Pilot Plant)

Stream: Bulk Solvent Drum (Steel or Poly).

  • Grounding: Since the flash point is >100°C, static ignition is less likely than with acetone, but standard safety dictates grounding and bonding the drum and source container during transfer.

  • Headspace: Leave 10% headspace in the drum for thermal expansion.

  • Manifesting: Use CAS 6921-02-4. Classification usually falls under "Combustible Liquid, N.O.S." for transport.

C. Spill Management (Immediate Action)
  • Isolate: Remove ignition sources (hot plates, open flames).[4]

  • PPE: Nitrile gloves, lab coat, safety goggles. (Butyl rubber provides better long-term protection if immersion is expected).

  • Absorb: Use an inert absorbent (Vermiculite, clay, or "pig" mats). Do not use paper towels (combustible).

  • Collect: Scoop absorbed material into a sealed bag/pail. Label as "Solid Debris with Combustible Solvent."

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for disposing of this specific ether-alcohol.

DisposalLogic Start Waste: 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck Emergency STOP: Contact EHS (Potential Explosion) VisualCheck->Emergency Yes (Crystals) AgeCheck Container Age > 12 Months? VisualCheck->AgeCheck No (Clear Liquid) PeroxideTest Test Peroxides (Starch-Iodide) AgeCheck->PeroxideTest Yes Segregate Segregate: Non-Halogenated Organic AgeCheck->Segregate No (Fresh) LevelCheck Peroxide Level? PeroxideTest->LevelCheck LevelCheck->Emergency >100 ppm Treat Treat with Ferrous Sulfate LevelCheck->Treat 20-100 ppm LevelCheck->Segregate <20 ppm Treat->Segregate Label Label & Store (Combustible) Segregate->Label Pickup Facility Pickup (Incineration) Label->Pickup

Figure 1: Decision matrix for the safe disposal of 1,3-bis(1,1-dimethylethoxy)-2-propanol, prioritizing peroxide detection.

References

  • LookChem. (n.d.). 1,3-di-tert-butoxy-propan-2-ol Properties and Flash Point. Retrieved February 17, 2026, from [Link]

  • University of Missouri EHS. (2025). Peroxide Forming Chemicals List and Disposal Protocols. Retrieved February 17, 2026, from [Link]

  • PubChem. (2025).[5] 1-tert-Butoxy-2-propanol (Related Isomer Safety Data). National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

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